Methyl 4-nitro-2-propoxybenzoate: Structural Dynamics, Physicochemical Profiling, and Synthetic Workflows
Structural Architecture and Orthogonality Methyl 4-nitro-2-propoxybenzoate (CAS: 1071638-29-3) is a highly functionalized, tri-substituted aromatic building block leveraged extensively in medicinal chemistry and rational...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Architecture and Orthogonality
Methyl 4-nitro-2-propoxybenzoate (CAS: 1071638-29-3) is a highly functionalized, tri-substituted aromatic building block leveraged extensively in medicinal chemistry and rational drug design. The molecule is constructed on a central benzene scaffold, featuring three distinct functional groups that impart unique physicochemical properties and orthogonal reactivity:
Methyl Ester (C1): Acts as a cleavable protecting group or a precursor for amidation. It moderately deactivates the ring via resonance withdrawal.
Propoxy Ether (C2): An electron-donating group (EDG) that increases the molecule's lipophilicity (LogP) and introduces steric bulk. This aliphatic chain is critical for modulating the binding affinity in hydrophobic target pockets during structure-activity relationship (SAR) studies.
Nitro Group (C4): A strong electron-withdrawing group (EWG) that significantly alters the electronic landscape of the aromatic ring. Its primary utility lies in its ability to be selectively reduced to an aniline, serving as a nucleophilic anchor for downstream coupling.
The causality behind selecting this specific substitution pattern (1,2,4-substitution) is rooted in its electronic push-pull dynamics. The opposing electronic effects of the propoxy group and the nitro/ester groups create a highly polarized aromatic system, which dictates its behavior in both biological environments and synthetic reactions.
Physicochemical Properties
Understanding the physical properties of Methyl 4-nitro-2-propoxybenzoate is essential for predicting its solubility, stability, and chromatographic behavior. The data below summarizes the core quantitative metrics of the compound.
Property
Value
Causality / Significance in Drug Design
Molecular Formula
C₁₁H₁₃NO₅
Defines the atomic composition and exact mass.
Molecular Weight
239.23 g/mol
Low molecular weight (<500 Da) makes it an ideal fragment-based lead, adhering to Lipinski's Rule of Five.
CAS Registry Number
1071638-29-3
Unique identifier for sourcing and regulatory documentation [1].
Hydrogen Bond Donors
0
Lack of H-donors increases membrane permeability.
Hydrogen Bond Acceptors
5
High acceptor count (from ester, ether, and nitro oxygens) facilitates strong interactions with target kinase/receptor backbones.
Rotatable Bonds
5
Provides conformational flexibility, allowing the propoxy chain to adapt to dynamic binding pockets.
Topological Polar Surface Area (TPSA)
81.1 Ų
Optimal for intestinal absorption, though potentially restrictive for blood-brain barrier (BBB) penetration.
De Novo Synthesis and Mechanistic Pathways
The synthesis of Methyl 4-nitro-2-propoxybenzoate relies on a robust, two-step sequence starting from commercially available 4-nitro-2-hydroxybenzoic acid (4-nitrosalicylic acid).
Step 1: Fischer Esterification
The carboxylic acid is converted to a methyl ester using methanol and a catalytic amount of sulfuric acid. The causality of this step relies on Le Chatelier's principle: utilizing methanol as both the solvent and the reactant drives the equilibrium toward the ester product [2].
Step 2: Williamson Ether Synthesis
The phenolic hydroxyl group is alkylated using 1-bromopropane. Because the phenol is rendered highly acidic (pKa ~7.5) by the para-positioned nitro group, a mild base like potassium carbonate (K₂CO₃) is sufficient for complete deprotonation. The resulting phenoxide undergoes a rapid Sₙ2 nucleophilic substitution with the primary alkyl halide [3].
Figure 1: Two-step synthetic workflow for Methyl 4-nitro-2-propoxybenzoate.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) and analytical checkpoints are embedded to guarantee that each transformation is successful before proceeding.
Protocol A: Synthesis of Methyl 4-nitro-2-hydroxybenzoate
Reaction Setup: Dissolve 4-nitro-2-hydroxybenzoic acid (10.0 g, 54.6 mmol) in anhydrous methanol (100 mL). Slowly add concentrated H₂SO₄ (2.0 mL) dropwise at 0 °C to prevent exothermic degradation.
Execution: Heat the mixture to reflux (65 °C) for 12 hours.
In-Process Control (Self-Validation): Monitor via TLC (Hexane/Ethyl Acetate 3:1). The starting material (baseline retention) must completely disappear, replaced by a higher Rf spot (ester).
Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to pH 7.5 (causality: removes unreacted acid and neutralizes the catalyst). Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate.
Analytical Validation: ¹H NMR (CDCl₃) must show a new sharp singlet at ~3.95 ppm, integrating to 3 protons, confirming the methoxy group.
Protocol B: Alkylation to Methyl 4-nitro-2-propoxybenzoate
Execution: Add 1-bromopropane (6.0 g, 48.7 mmol) dropwise. Stir the suspension at 60 °C for 8 hours.
In-Process Control (Self-Validation): LC-MS analysis must show the disappearance of the intermediate mass (m/z 196 [M-H]⁻) and the appearance of the target mass (m/z 240 [M+H]⁺).
Workup: Quench the reaction with ice water (200 mL) to precipitate the product (causality: the highly lipophilic product is insoluble in water, whereas DMF and inorganic salts remain dissolved). Filter the solid and wash with cold water.
Analytical Validation: ¹H NMR (CDCl₃) must reveal the propoxy signature: a triplet at ~4.10 ppm (2H, O-CH₂), a sextet at ~1.85 ppm (2H, CH₂), and a triplet at ~1.05 ppm (3H, CH₃). The phenolic OH peak (~10.5 ppm) must be entirely absent.
Orthogonal Derivatization in Drug Discovery
The true value of Methyl 4-nitro-2-propoxybenzoate lies in its orthogonal reactivity. Drug development professionals utilize this compound as a central hub for divergent synthesis. The nitro group can be selectively reduced without affecting the ester or ether [4], while the ester can be saponified under basic conditions without cleaving the ether or reducing the nitro group.
Figure 2: Orthogonal downstream derivatization pathways for drug discovery applications.
By exploiting these divergent pathways, researchers can rapidly generate libraries of structurally related analogs, fine-tuning the steric and electronic parameters of the propoxy-aromatic core to optimize target binding affinity.
References
Organic Chemistry Portal. "Fischer Esterification." Available at:[Link]
Organic Chemistry Portal. "Williamson Ether Synthesis." Available at:[Link]
Organic Chemistry Portal. "Reduction of Nitro Compounds." Available at:[Link]
Exploratory
1H NMR and 13C NMR chemical shifts for methyl 4-nitro-2-propoxybenzoate
Structural Elucidation of Methyl 4-nitro-2-propoxybenzoate: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts Executive Summary The unambiguous structural characterization of highly substituted aromatic compounds...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Elucidation of Methyl 4-nitro-2-propoxybenzoate: A Comprehensive Guide to
1
H and
13
C NMR Chemical Shifts
Executive Summary
The unambiguous structural characterization of highly substituted aromatic compounds is a critical juncture in drug development and fine chemical synthesis. Methyl 4-nitro-2-propoxybenzoate presents a complex tri-substituted benzene core where competing electronic effects—inductive (-I) and mesomeric (+M/-M)—dictate the electron density across the ring. This whitepaper provides an in-depth technical framework for predicting, assigning, and validating the
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule. By employing a self-validating 2D NMR protocol, researchers can ensure absolute structural certainty.
Structural Causality & Electronic Effects
To accurately predict the NMR spectra of methyl 4-nitro-2-propoxybenzoate, one must first deconstruct the causality behind the chemical shifts. The benzene ring is substituted at positions 1, 2, and 4, creating an asymmetric electronic environment. The chemical shift of each nucleus is a direct readout of its local electron density, governed by the following substituents:
Nitro Group (-NO
2
) at C4: A powerful electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it severely depletes electron density at its ortho (C3, C5) and para positions, resulting in profound deshielding (downfield shifts).
Propoxy Group (-OCH
2
CH
2
CH
3
) at C2: An electron-donating group (EDG) via resonance (+M), despite a weak inductive withdrawal (-I) from the oxygen atom. It strongly shields its ortho (C1, C3) and para (C5) positions.
Ester Group (-COOCH
3
) at C1: A moderate EWG (-I, -M) that deshields its ortho (C2, C6) and para (C4) positions.
The interplay of these forces creates a predictable hierarchy of deshielding among the aromatic protons (H3, H5, H6). For instance, H5 is subjected to the strong ortho deshielding of the nitro group and the para deshielding of the ester, making it the most downfield proton. Conversely, H3 experiences a "tug-of-war" between the shielding propoxy group and the deshielding nitro group.
Figure 1: Electronic substituent effects governing aromatic proton chemical shifts.
Quantitative Chemical Shift Predictions
The quantitative values presented below are synthesized using established empirical increment rules for benzene derivatives, which provide highly accurate predictive baselines prior to experimental validation [Pretsch et al., 2020].
Table 1: Predicted
1
H NMR Chemical Shifts (400 MHz, CDCl
3
, 298 K)
Position
Proton Type
Predicted Shift (ppm)
Multiplicity
Coupling Constant (
J
in Hz)
H5
Aromatic CH
8.33
Doublet of doublets (dd)
3J
= 8.3,
4J
= 2.2
H6
Aromatic CH
8.14
Doublet (d)
3J
= 8.3
H3
Aromatic CH
7.93
Doublet (d)
4J
= 2.2
H1'
Aliphatic CH
2
(Propoxy)
4.10
Triplet (t)
3J
= 7.0
OCH
3
Aliphatic CH
3
(Ester)
3.90
Singlet (s)
-
H2'
Aliphatic CH
2
(Propoxy)
1.85
Multiplet / Sextet (m)
3J
= 7.0
H3'
Aliphatic CH
3
(Propoxy)
1.05
Triplet (t)
3J
= 7.0
Table 2: Predicted
13
C NMR Chemical Shifts (100 MHz, CDCl
3
, 298 K)
Position
Carbon Type
Predicted Shift (ppm)
C=O
Quaternary (Carbonyl)
165.0
C2
Quaternary (Aromatic, O-linked)
162.0
C4
Quaternary (Aromatic, N-linked)
153.8
C6
Tertiary (Aromatic CH)
131.6
C1
Quaternary (Aromatic, C-linked)
122.0
C5
Tertiary (Aromatic CH)
116.1
C3
Tertiary (Aromatic CH)
109.4
C1'
Secondary (Propoxy CH
2
)
70.5
OCH
3
Primary (Ester CH
3
)
52.5
C2'
Secondary (Propoxy CH
2
)
22.5
C3'
Primary (Propoxy CH
3
)
10.5
Self-Validating Experimental Protocol
A robust analytical workflow must not rely solely on 1D predictions. To achieve authoritative E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, the protocol must be a self-validating system . This means the experimental design inherently checks its own accuracy through internal referencing and orthogonal 2D correlation techniques [Claridge, 2016][1].
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Calibration
Action: Dissolve 15–20 mg of methyl 4-nitro-2-propoxybenzoate in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
is chosen because it lacks exchangeable protons and its residual signals do not overlap with the analyte's aliphatic or aromatic regions. The TMS provides a locked 0.00 ppm baseline, while the residual CHCl
3
peak at 7.26 ppm (
1
H) and 77.16 ppm (
13
C) acts as an internal secondary validator to correct for any magnetic field drift [Gottlieb et al., 1997][2].
Step 2: 1D Acquisition (The Baseline)
Action: Acquire the
1
H spectrum using 16 scans and a relaxation delay (
D1
) of 10 seconds. Acquire the
1
H-decoupled
13
C spectrum using 512–1024 scans.
Causality: A long
D1
ensures complete longitudinal relaxation (
T1
) of all protons, guaranteeing that the integration ratios perfectly match the 1:1:1 (aromatic) and 3:2:2:3 (aliphatic) proton counts.
Step 3: 2D COSY (Homonuclear Correlation)
Action: Execute a Gradient-Selected COSY experiment.
Causality: This validates the
J
-coupling networks. A cross-peak will definitively link the H5 (dd) to H6 (d), confirming their ortho relationship. It will also map the continuous spin system of the propoxy chain (H1'
↔
H2'
↔
H3').
Action: Execute a Multiplicity-Edited HSQC optimized for
1JCH=145
Hz.
Causality: This directly maps the assigned protons to their respective carbons (e.g., linking the 8.33 ppm H5 proton to the 116.1 ppm C5 carbon). Multiplicity editing will phase CH/CH
3
signals oppositely to CH
2
signals, instantly validating the propoxy chain assignments.
Action: Execute an HMBC optimized for long-range couplings (
nJCH=8
Hz).
Causality: This is the ultimate structural validator for quaternary carbons. C1 (122.0 ppm) and C4 (153.8 ppm) are both non-protonated. HMBC resolves this ambiguity: the carbonyl carbon (C=O) will show a strong cross-peak to the ester -OCH
3
protons and the H6 aromatic proton. C2 will correlate to the propoxy H1' protons, anchoring the ether linkage to the ring.
Figure 2: Self-validating 2D NMR experimental workflow for structural elucidation.
References
Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) , Springer / Barnes & Noble. [Link]
Mass Spectrometry Fragmentation Pattern of Methyl 4-nitro-2-propoxybenzoate: A Mechanistic Guide
Executive Summary In the landscape of analytical chemistry and drug development, elucidating the exact structural fingerprint of building blocks like methyl 4-nitro-2-propoxybenzoate (MW: 239.22 g/mol ) is critical for i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of analytical chemistry and drug development, elucidating the exact structural fingerprint of building blocks like methyl 4-nitro-2-propoxybenzoate (MW: 239.22 g/mol ) is critical for impurity profiling and metabolic tracking. This technical guide deconstructs the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this specific nitroaromatic ester. By analyzing the interplay between its electron-withdrawing nitro group and the highly reactive ortho-propoxy substituent, we establish a predictive, causality-driven framework for its mass spectral behavior.
Structural Analysis & Ionization Dynamics
Under standard 70 eV electron ionization, the molecule undergoes vertical ionization to form the odd-electron molecular ion [M]+• at m/z 239 . The initial site of ionization is typically the lone pair of the ester carbonyl oxygen or the ring oxygen of the propoxy group, as these sites possess the lowest ionization energies.
The fragmentation cascade that follows is dictated by two competing structural features:
The Ortho Relationship: The spatial proximity of the 2-propoxy group to the 1-carbomethoxy group enables low-energy cyclic transition states.
The Nitroaromatic Core: The 4-nitro group introduces a strong electron-withdrawing dipole, destabilizing the aromatic ring and promoting atypical radical losses that defy the standard even-electron rule.
The most dominant fragmentation route is driven by the ortho-propoxy group. The proximity of the propoxy alkyl chain to the ester carbonyl enables a highly favored six-membered cyclic transition state. The radical cation site abstracts a hydrogen atom from the gamma-carbon of the propoxy group. This lowers the activation energy for the cleavage of the C-O bond, expelling a neutral propene molecule (C3H6, 42 Da) and leaving a resonance-stabilized phenol-like radical cation at m/z 197 ()[1]. This McLafferty-type rearrangement is entropically and enthalpically favored, often resulting in the base peak of the spectrum.
Pathway B: Ester Cleavage Dynamics
Following the formation of the m/z 197 intermediate, the molecule undergoes classic ester fragmentation. The homolytic cleavage of the ester's alkoxy bond results in the loss of a methoxy radical (•OCH3, 31 Da), producing a highly stable acylium ion at m/z 166 .
Simultaneously, a secondary ortho effect occurs: the newly formed hydroxyl group (from Pathway A) interacts with the adjacent ester moiety, leading to the expulsion of neutral methanol (CH3OH, 32 Da) to form a ketene or lactone-like radical cation at m/z 165 . This mirrors the well-documented fragmentation behavior of salicylates and analogous nitrobenzoates ()[2].
Pathway C: Nitroaromatic Dissociation
Nitroaromatic compounds are notable exceptions to the even-electron rule, frequently undergoing radical losses of •NO2 (46 Da) and •NO (30 Da) ()[3]. From the acylium ion (m/z 166), the homolytic cleavage of the C-NO2 bond expels •NO2, generating a phenyl cation derivative at m/z 120 . Additionally, a nitro-to-nitrite rearrangement can occur prior to dissociation, leading to the loss of •NO and the formation of a phenoxy cation.
Quantitative Fragmentation Data
The following table summarizes the predicted quantitative mass-to-charge (m/z) values, neutral losses, and mechanistic origins based on analogous ortho-substituted nitroaromatic frameworks.
m/z
Ion Type
Neutral Loss
Mass Defect (Da)
Mechanistic Origin
239
[M]+•
None
0
Intact Molecular Ion
197
[M - C3H6]+•
42
42
Ortho-effect (McLafferty-type rearrangement)
166
[M - C3H6 - •OCH3]+
73
31
Ester alpha-cleavage (Acylium formation)
165
[M - C3H6 - CH3OH]+•
74
32
Ortho-effect (Salicylate-like methanol loss)
151
[M - C3H6 - •NO2]+
88
46
Direct nitro group cleavage from m/z 197
120
[M - C3H6 - •OCH3 - •NO2]+
119
46
Sequential ester and nitro cleavage
Visualizing the Fragmentation Cascade
Fig 1: EI-MS fragmentation pathway of methyl 4-nitro-2-propoxybenzoate.
Standardized GC-MS Analytical Protocol
To ensure data trustworthiness, the following protocol is designed as a self-validating system . By incorporating a deuterated internal standard and strict tuning criteria, we validate injection efficiency and rule out instrument-induced fragmentation artifacts.
Step 1: System Tuning and Calibration (SST)
Tune the mass spectrometer using Perfluorotributylamine (PFTBA).
Causality: Ensure the mass axis is calibrated and the relative abundance of m/z 69, 219, and 502 meets the theoretical window for 70 eV EI, guaranteeing that the internal energy imparted to the analyte matches library standards.
Step 2: Sample Preparation
Dissolve 1.0 mg of methyl 4-nitro-2-propoxybenzoate in 1.0 mL of GC-grade dichloromethane (DCM) ()[2].
Dilute to a working concentration of 10 µg/mL.
Add 10 µL of a deuterated internal standard (e.g., Naphthalene-d8 at 100 µg/mL).
Causality: The internal standard validates that any absence of signal is due to the sample matrix, not an injection failure or source suppression.
Step 3: Chromatographic Separation
Column: Non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
Injection: 1 µL, splitless mode, inlet temperature at 250°C.
Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.
Step 4: Ionization and Data Acquisition
Operate the EI source strictly at 70 eV. Set the source temperature to 230°C and the quadrupole to 150°C.
Acquire data in full scan mode from m/z 40 to 300 to capture the low-mass propene loss and the intact molecular ion.
Fig 2: Self-validating GC-MS experimental workflow for nitroaromatic analysis.
References
Schmidt, A.-C., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 20(15), 2293-302. URL:[Link]
Casale, J. F., et al. "Effects of regioisomerism on the fragmentation properties of ethoxybenzoates." ResearchGate. URL: [Link]
A Technical Guide to the Preliminary In Vitro Toxicity Screening of Methyl 4-nitro-2-propoxybenzoate as a Novel Chemical Entity
Executive Summary The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery and chemical safety assessment.[1] This process, known as toxicity screening, allows for the eff...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery and chemical safety assessment.[1] This process, known as toxicity screening, allows for the efficient allocation of resources to compounds with the most promising safety profiles, thereby reducing late-stage failures and minimizing the reliance on animal testing.[1][2] This guide presents a structured, in-depth framework for the preliminary in vitro toxicity screening of Methyl 4-nitro-2-propoxybenzoate, a novel chemical entity (NCE). Given the absence of existing toxicological data for this specific molecule, we propose a tiered, multi-parametric approach designed to provide a foundational safety profile. This whitepaper details the scientific rationale, step-by-step experimental protocols, and data interpretation guidelines for three critical assays: basal cytotoxicity (MTT assay), genotoxic potential (Ames test), and metabolic stability (human liver microsome assay). The methodologies described herein are grounded in established principles of toxicology and are designed for researchers, scientists, and drug development professionals seeking to implement a robust and logical preliminary safety assessment for NCEs.
Introduction: The Imperative for Early-Stage Toxicity Assessment
The journey of a new chemical entity from discovery to market is fraught with challenges, with safety and toxicity being primary hurdles.[3] In vitro toxicology offers a powerful, ethical, and cost-effective solution for frontloading safety assessment.[1][4] By using cultured cells and subcellular fractions in a controlled laboratory setting, researchers can rapidly evaluate the potential of a compound to cause cellular damage, genetic mutations, or other adverse effects.[1][5] This tiered strategy allows for early, data-driven decisions, ensuring that only the most viable candidates progress through the development pipeline.[2]
1.1 Profile of the Target Compound: Methyl 4-nitro-2-propoxybenzoate
For the purposes of this guide, Methyl 4-nitro-2-propoxybenzoate is treated as a representative NCE. Its chemical structure contains several functional groups of toxicological interest:
Aromatic Nitro Group: Nitroaromatic compounds are a well-known class of chemicals that can be metabolically reduced to reactive intermediates, potentially leading to genotoxicity and cytotoxicity.
Benzoate Ester: Ester moieties are susceptible to hydrolysis by esterase enzymes present in various tissues, which can alter the compound's pharmacological and toxicological profile.
Alkoxy Group (Propoxy): The propoxy group influences the lipophilicity of the molecule, which can affect its absorption, distribution, and interaction with cellular targets.
The objective of this guide is to establish a foundational in vitro safety profile for this NCE by systematically evaluating its effects on cell viability, genetic integrity, and metabolic fate.
A Tiered Strategy for In Vitro Safety Screening
A logical, tiered approach is essential for an efficient preliminary toxicity screen. The proposed workflow prioritizes assays based on the fundamental questions they answer, moving from broad cellular health to specific mechanisms of toxicity. This ensures that resources are not wasted on detailed mechanistic studies for compounds that are overtly cytotoxic at low concentrations.
Figure 1: Proposed tiered workflow for preliminary in vitro toxicity screening.
Tier 1: Assessment of Basal Cytotoxicity
The initial step in any toxicity screen is to determine the concentration range at which the compound affects basic cellular viability.[1] A highly cytotoxic compound may not be viable for further development, regardless of its other properties.
3.1 Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The quantity of this formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[8]
3.2 Rationale for Cell Line Selection
Relying on a single cell line can provide a limited view of a compound's cytotoxic potential.[9] Different cell lines exhibit varying metabolic capacities and genetic backgrounds, which can significantly influence their response to a test agent.[9] Therefore, a small panel of well-characterized cell lines representing different tissues is recommended to provide a broader initial assessment.[9]
HepG2 (Human Hepatocellular Carcinoma): Chosen as a model for the liver, the primary site of drug metabolism.[10] This cell line can provide early indications of potential hepatotoxicity.
HEK293 (Human Embryonic Kidney): A commonly used cell line that can indicate general cytotoxic effects and potential nephrotoxicity.[10]
hTERT-immortalized Gingival Fibroblasts (Normal, non-cancerous): Including a non-cancerous cell line provides a crucial baseline to assess whether the cytotoxicity is selective towards rapidly dividing cancer cells or is broadly toxic to "normal" cells as well.[10]
3.3 Detailed Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies.[8][11]
Cell Plating:
Culture HepG2, HEK293, and fibroblast cells to ~80% confluency.
Trypsinize and perform a cell count.
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Preparation and Exposure:
Prepare a 10 mM stock solution of Methyl 4-nitro-2-propoxybenzoate in DMSO.
Perform serial dilutions in cell culture medium to create a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.
Incubate for 48 hours at 37°C and 5% CO₂.
MTT Incubation and Solubilization:
Prepare a 5 mg/mL MTT solution in sterile PBS.
Add 10 µL of the MTT solution to each well (final concentration 0.45-0.5 mg/mL).[8]
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[11]
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
Data Acquisition:
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
3.4 Data Analysis and Interpretation
The primary output of the MTT assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Calculation:
Subtract the average absorbance of the blank (medium only) wells from all other readings.
Calculate the percentage of cell viability for each concentration using the formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Summary Table:
Cell Line
IC₅₀ (µM)
Interpretation
HepG2
[Result]
Indicates potential for hepatotoxicity.
HEK293
[Result]
Indicates general cytotoxicity.
hTERT Fibroblasts
[Result]
Indicates toxicity to non-cancerous cells.
Tier 2: Evaluation of Genotoxic Potential
If a compound is not overly cytotoxic, the next critical step is to assess its potential to cause genetic damage (genotoxicity), as this can be a precursor to carcinogenicity.[1][12]
4.1 Principle of the Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used in vitro assay to evaluate the mutagenic potential of a chemical.[13][14] It utilizes several strains of Salmonella typhimurium that have a pre-existing mutation rendering them unable to synthesize the essential amino acid histidine (his-).[13] The test measures the ability of a substance to cause a "back mutation" or "reversion," which restores the gene's function and allows the bacteria to grow on a histidine-deficient medium.[15] An increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
4.2 Rationale for Strain Selection and Metabolic Activation (S9 Mix)
Strain Selection: Different mutagens cause different types of DNA damage. Therefore, a panel of strains is used to detect various mutations.
TA100: Detects base-pair substitution mutagens.[15]
These two strains are commonly used for initial screening and can identify a majority of mutagens.
Metabolic Activation (S9 Mix): Many chemicals (pro-mutagens) are not mutagenic themselves but are converted into reactive, mutagenic metabolites by enzymes in the liver.[14] To mimic this mammalian metabolism, the test is conducted both with and without the addition of an S9 fraction, which is a homogenate of liver enzymes (primarily cytochrome P450s) from Aroclor-1254 induced rats.[15]
4.3 Detailed Experimental Protocol: Ames Test
This protocol is a standard procedure for the plate incorporation method.[13][14]
Preparation:
Grow overnight cultures of S. typhimurium strains TA98 and TA100.
Prepare minimal glucose agar plates.
Prepare the S9 mix (if not commercially purchased) containing S9 fraction and an NADPH-regenerating system. Keep on ice.
Prepare a range of concentrations of Methyl 4-nitro-2-propoxybenzoate.
Plate Incorporation:
Label all minimal glucose agar plates for each strain, concentration, and condition (+/- S9).
To sterile test tubes, add in the following order:
2 mL of molten top agar (kept at 45°C).
0.1 mL of the respective bacterial culture.
0.1 mL of the test compound solution (or positive/negative control).
0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of phosphate buffer (for -S9 plates).
Controls:
Negative Control: Vehicle (e.g., DMSO).
Positive Controls (-S9): Sodium azide for TA100, 2-nitrofluorene for TA98.
Positive Controls (+S9): 2-aminoanthracene for both strains.
Incubation and Counting:
Vortex each tube briefly and immediately pour the contents onto a minimal glucose agar plate, ensuring an even distribution.
Allow the top agar to solidify completely.
Invert the plates and incubate them in the dark at 37°C for 48-72 hours.
Count the number of visible revertant colonies on each plate.
4.4 Data Analysis and Interpretation
A compound is typically considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies that is at least double the number observed in the negative (vehicle) control.
Data Summary Table:
Strain
Condition
Compound Conc. (µ g/plate )
Mean Revertant Colonies ± SD
Fold Increase over Control
Result
TA100
- S9
Vehicle Control
[Result]
1.0
-
[Conc. 1]
[Result]
[Result]
[Result]
[Conc. 2]
[Result]
[Result]
[Result]
TA100
+ S9
Vehicle Control
[Result]
1.0
-
[Conc. 1]
[Result]
[Result]
[Result]
[Conc. 2]
[Result]
[Result]
[Result]
TA98
- S9
Vehicle Control
[Result]
1.0
-
[Conc. 1]
[Result]
[Result]
[Result]
[Conc. 2]
[Result]
[Result]
[Result]
TA98
+ S9
Vehicle Control
[Result]
1.0
-
[Conc. 1]
[Result]
[Result]
[Result]
[Conc. 2]
[Result]
[Result]
[Result]
Tier 3: Assessment of Metabolic Stability
Understanding how quickly a compound is metabolized is crucial for predicting its in vivo behavior, such as its half-life and bioavailability.[16][17] A compound that is metabolized too rapidly may be cleared from the body before it can exert its therapeutic effect.
5.1 Principle of In Vitro Metabolic Stability Assays
Metabolic stability is defined as the susceptibility of a compound to biotransformation.[17] In vitro assays measure the rate of disappearance of the parent compound over time when it is incubated with a metabolically active system, such as human liver microsomes (HLMs).[18]
5.2 Rationale for System Selection: Human Liver Microsomes (HLMs)
HLMs are vesicles of the endoplasmic reticulum from liver cells and are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[16] They are a standard, cost-effective tool for early-stage screening of metabolic stability.[16][18]
5.3 Detailed Experimental Protocol: Metabolic Stability in HLMs
This protocol requires a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the parent compound.[16]
Incubation Mixture Preparation:
In a microcentrifuge tube on ice, prepare the main incubation mixture containing:
Human liver microsomes (final concentration 0.5-1.0 mg/mL).[17]
Methyl 4-nitro-2-propoxybenzoate (final concentration typically 1 µM).
Phosphate buffer (pH 7.4).
Pre-incubate this mixture at 37°C for 5-10 minutes.
Reaction Initiation and Sampling:
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (the cofactor for CYP enzymes).[18]
Immediately take the first sample (T=0).
Continue incubating at 37°C and take subsequent samples at various time points (e.g., 5, 15, 30, 60 minutes).[18]
Reaction Quenching:
At each time point, transfer an aliquot of the incubation mixture to a new tube containing an ice-cold "stop solution" (e.g., acetonitrile or methanol with an internal standard). This terminates the enzymatic reaction and precipitates the microsomal proteins.[18]
Sample Processing and Analysis:
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
Transfer the supernatant to a new plate or vials for analysis.
Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
5.4 Data Analysis and Interpretation
The data are used to calculate key parameters that describe the compound's metabolic fate.
Calculation:
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
The slope of the linear portion of this curve is the elimination rate constant (k).
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).[19]
Data Summary Table:
Parameter
Value
Interpretation
In Vitro Half-life (t₁/₂)
[Result] min
A short half-life (<30 min) suggests rapid metabolism.
Intrinsic Clearance (CLᵢₙₜ)
[Result] µL/min/mg
High clearance suggests the compound is efficiently metabolized.
Synthesis and Decision-Making
The culmination of this tiered screening approach provides a multi-faceted preliminary safety profile of Methyl 4-nitro-2-propoxybenzoate. The results from each tier inform the overall assessment and guide subsequent actions.
Figure 2: Decision-making framework based on integrated in vitro toxicity data.
Favorable Profile: A compound with low cytotoxicity (e.g., IC₅₀ > 50 µM), a negative Ames test result, and moderate metabolic stability would be considered a strong candidate to advance.
Unfavorable Profile: A compound that is highly cytotoxic (e.g., IC₅₀ < 10 µM) or clearly positive in the Ames test would be a high-risk candidate and likely deprioritized or flagged for chemical modification to mitigate the liability.[20]
Intermediate Profile: A compound with moderate cytotoxicity or very rapid metabolic clearance may still proceed, but with a clear understanding of its potential liabilities. This knowledge can guide further, more specific studies, such as assessing off-target effects or exploring alternative delivery routes to overcome poor pharmacokinetic properties.[20]
This foundational dataset is invaluable, providing the empirical evidence needed to confidently invest in the next phase of development or to terminate a project early, saving significant time and resources.
References
In vitro Toxicity Testing for Drug Discovery. Pharmaron. [Link]
How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
Highlight report: Cell type selection for toxicity testing. PMC. [Link]
What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]
Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. BioAgilytix. [Link]
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]
Ames Test and Genotoxicity Testing. Nelson Labs. [Link]
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
In Vitro Assays for Screening Small Molecules. PubMed. [Link]
Electronic and Steric Interplay in Methyl 4-Nitro-2-Propoxybenzoate: A Mechanistic and Synthetic Guide
Executive Summary Methyl 4-nitro-2-propoxybenzoate is a highly functionalized aromatic building block frequently utilized in the development of active pharmaceutical ingredients (APIs). Its molecular architecture—featuri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4-nitro-2-propoxybenzoate is a highly functionalized aromatic building block frequently utilized in the development of active pharmaceutical ingredients (APIs). Its molecular architecture—featuring a methyl ester, a propoxy ether, and a nitro group—creates a complex web of electronic push-pull dynamics and steric constraints. This technical guide provides an in-depth analysis of the molecule's structural behavior, focusing on Steric Inhibition of Resonance (SIR) and synergistic
π
-polarization, alongside a self-validating experimental workflow for its synthesis.
Molecular Architecture & Electronic Dynamics
The chemical behavior of methyl 4-nitro-2-propoxybenzoate is dictated by the specific positioning of its three substituents on the benzene core:
C1: Methyl ester (-COOCH
3
)
C2: Propoxy group (-OCH
2
CH
2
CH
3
)
C4: Nitro group (-NO
2
)
The Push-Pull
π
-System
The electronic landscape of the molecule is defined by a potent push-pull relationship between the C2 and C4 substituents. The propoxy group acts as a strong electron-donating group via resonance (+M), pushing electron density into the ortho (C1, C3) and para (C5) positions. Simultaneously, the nitro group acts as a powerful electron-withdrawing group (-M, -I), pulling electron density away from its ortho (C3, C5) and para (C1) positions.
Because the propoxy and nitro groups target the exact same carbon atoms (C1, C3, C5) with opposing electronic effects, they create a highly polarized, synergistic network across the aromatic core .
Quantitative Electronic Contributions
To quantify these effects, we rely on Hammett substituent constants (
σ
), which measure the electron-donating or withdrawing power of a functional group. Positive values indicate electron withdrawal, while negative values indicate electron donation.
Table 1: Hammett Substituent Constants (
σ
) for Key Functional Groups
Substituent
Position
σm
(Meta)
σp
(Para)
Primary Electronic Effect
-NO
2
C4
0.71
0.78
Strong -M, Strong -I
-OCH
2
CH
2
CH
3
C2
0.10
-0.25
Strong +M, Weak -I
-COOCH
3
C1
0.37
0.45
Moderate -M, Moderate -I
Steric Inhibition of Resonance (SIR)
While electronic effects dictate the polarization of the ring, steric bulk dictates the physical conformation of the substituents. The ortho-relationship between the bulky propoxy group at C2 and the methyl ester at C1 introduces significant van der Waals repulsion (the "ortho effect").
To alleviate this steric strain, the ester carbonyl group is forced to rotate out of the plane of the benzene ring. Because effective
π
-orbital overlap requires strict coplanarity, this torsion angle significantly diminishes the ester's mesomeric (-M) electron-withdrawing capability, restricting its influence primarily to its inductive (-I) effect . Conversely, the nitro group at C4 is flanked only by small hydrogen atoms, allowing it to remain perfectly planar and exert its full -M effect.
Figure 1: Electronic and steric interplay in methyl 4-nitro-2-propoxybenzoate.
The synthesis of methyl 4-nitro-2-propoxybenzoate is achieved via a robust, two-step protocol starting from commercially available 4-nitro-2-hydroxybenzoic acid. The methodology below is designed with built-in chemical causality and self-validating purification steps.
Step 1: Fischer Esterification
Objective: Convert the carboxylic acid to a methyl ester.
Causality: Fischer esterification is an equilibrium-driven process. By using methanol as both the reactant and the solvent, Le Chatelier's principle drives the reaction to completion. Concentrated sulfuric acid acts dually as a proton source to activate the carbonyl and as a dehydrating agent.
Reaction: Suspend 4-nitro-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes). Add concentrated H
2
SO
4
(0.1 eq) dropwise.
Conditions: Heat the mixture to reflux (65 °C) for 24 hours.
Self-Validating Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Pour the residue into ice water and extract with chloroform. Wash the organic layer with saturated aqueous NaHCO
3
. Validation Check: The basic bicarbonate wash selectively deprotonates and extracts any unreacted carboxylic acid into the aqueous phase, ensuring the organic layer contains only the pure methyl 4-nitro-2-hydroxybenzoate . Dry over MgSO
4
and evaporate.
Step 2: Williamson Ether Synthesis
Objective: Alkylate the C2 phenol with a propyl group.
Causality: The pKa of the phenol is significantly lowered by the strong -M effect of the para-nitro group. Therefore, a mild base like potassium carbonate (K
2
CO
3
) is sufficient to quantitatively generate the phenoxide nucleophile without risking competitive saponification of the C1 methyl ester. Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, maximizing its nucleophilicity for the S
N
2 attack.
Reaction: Dissolve methyl 4-nitro-2-hydroxybenzoate (1.0 eq) in anhydrous DMF (5 volumes). Add finely powdered K
2
CO
3
(1.5 eq) and 1-bromopropane (1.2 eq).
Conditions: Stir the suspension at 80 °C for 4–6 hours under an inert atmosphere.
Self-Validating Workup: Cool to room temperature and quench with a large excess of water (15 volumes). Extract with ethyl acetate. Wash the organic layer extensively with brine (3x). Validation Check: The high volume of water and repeated brine washes effectively partition the DMF out of the organic layer. Dry over MgSO
4
and concentrate to yield the final product, methyl 4-nitro-2-propoxybenzoate.
Figure 2: Self-validating two-step synthesis of methyl 4-nitro-2-propoxybenzoate.
Analytical Validation Parameters
To confirm the structural integrity of the synthesized product, the following spectroscopic markers should be verified:
1
H NMR (CDCl
3
): Look for the diagnostic ester methyl singlet at ~3.9 ppm. The propoxy chain will present a distinct triplet at ~4.0 ppm (-OCH
2
-), a multiplet at ~1.8 ppm (-CH
2
-), and a triplet at ~1.0 ppm (-CH
3
). The aromatic region will display an AMX splitting pattern reflecting the 1,2,4-substitution.
FT-IR: The ester carbonyl (C=O) stretch will appear around 1725 cm
−1
. The strong asymmetric and symmetric stretches of the unhindered nitro group will be highly visible at ~1530 cm
−1
and ~1350 cm
−1
, respectively.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. URL:[Link]
Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Journal of Physical Organic Chemistry, 17(2), 124-130. URL:[Link]
PrepChem. Synthesis of Methyl 2-hydroxy-4-nitrobenzoate. PrepChem Database. URL:[Link]
Protocols & Analytical Methods
Method
Step-by-step synthesis protocol for methyl 4-nitro-2-propoxybenzoate
An In-depth Guide to the Two-Step Synthesis of Methyl 4-nitro-2-propoxybenzoate Introduction Methyl 4-nitro-2-propoxybenzoate is a nitroaromatic compound with potential applications as an intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Guide to the Two-Step Synthesis of Methyl 4-nitro-2-propoxybenzoate
Introduction
Methyl 4-nitro-2-propoxybenzoate is a nitroaromatic compound with potential applications as an intermediate in the synthesis of more complex molecules in pharmaceuticals and materials science.[1] The presence of the nitro group, a strong electron-withdrawing group, and the propoxy ether linkage provides a scaffold for diverse chemical transformations. This application note provides a detailed, two-step protocol for the synthesis of methyl 4-nitro-2-propoxybenzoate, designed for researchers in organic and medicinal chemistry.
The synthetic pathway begins with the esterification of 2-hydroxy-4-nitrobenzoic acid to form the intermediate, methyl 2-hydroxy-4-nitrobenzoate. This is followed by a Williamson ether synthesis to introduce the propoxy group, yielding the final product. The protocols herein are grounded in established chemical principles and include detailed explanations for each step to ensure reproducibility and success.
Overall Synthesis Scheme
The synthesis is a two-step process:
Fischer Esterification: Conversion of the carboxylic acid group of 2-hydroxy-4-nitrobenzoic acid to a methyl ester.
Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with a propyl halide to form the ether.
Figure 1: Two-step synthesis pathway.
Critical Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Acids: Concentrated sulfuric acid is highly corrosive and causes severe burns.[2] Handle with extreme care.
Solvents: Methanol, chloroform, and acetonitrile are flammable and toxic. Avoid inhalation and skin contact.
Alkylating Agents: 1-Bromopropane is a combustible liquid, harmful if swallowed, and is suspected of damaging fertility or the unborn child.[3]
Nitro Compounds: Aromatic nitro compounds can be toxic and may be irritants. Avoid creating dust.[4][5][6]
Bases: Potassium carbonate is an irritant. Sodium hydride (if used as an alternative) is highly reactive with water and flammable.
Part 1: Synthesis of Methyl 2-hydroxy-4-nitrobenzoate (Intermediate 2)
Reaction Principle: Fischer Esterification
This reaction is a classic acid-catalyzed esterification. Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as the nucleophile, then attacks this carbon. The reaction is driven to completion by using an excess of methanol and heating under reflux.[7][8]
Materials and Equipment
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Notes
2-Hydroxy-4-nitrobenzoic acid (1)
183.12
10.0 g
54.6
Starting material
Methanol (Anhydrous)
32.04
55 mL
-
Reagent and solvent
Sulfuric Acid (Conc., 98%)
98.08
6.0 mL
-
Catalyst
Chloroform
119.38
~100 mL
-
Extraction solvent
Sodium Bicarbonate (Sat. Soln.)
84.01
~50 mL
-
For neutralization
Magnesium Sulfate (Anhydrous)
120.37
~5 g
-
Drying agent
Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, Büchner funnel, standard glassware.
Step-by-Step Experimental Protocol
Reaction Setup: To a 250 mL round-bottom flask, add 2-hydroxy-4-nitrobenzoic acid (10.0 g, 54.6 mmol) and methanol (55 mL).
Acid Addition: While gently swirling the flask, carefully add concentrated sulfuric acid (6.0 mL) in a dropwise manner. The addition is exothermic and will generate heat.
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Continue to reflux for 24 hours.[9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
Quenching and Extraction: After 24 hours, allow the reaction mixture to cool to room temperature. Pour the mixture slowly over approximately 100 g of crushed ice in a beaker.
Extract the aqueous mixture with chloroform (3 x 40 mL). Combine the organic layers in a separatory funnel.
Washing: Wash the combined organic phase with a saturated sodium bicarbonate solution (~50 mL) to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
Wash the organic phase with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9]
Purification: The resulting solid, methyl 2-hydroxy-4-nitrobenzoate (2), can be purified by recrystallization from methanol to yield a crystalline solid.[9] Expected yield is approximately 85-95%.
Part 2: Synthesis of Methyl 4-nitro-2-propoxybenzoate (Final Product 3)
Reaction Principle: Williamson Ether Synthesis
This reaction is a classic SN2 nucleophilic substitution.[10][11] The phenolic proton of the intermediate is acidic and is deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of 1-bromopropane, displacing the bromide leaving group to form the desired ether.[12][13] Acetonitrile is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.
Materials and Equipment
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Notes
Methyl 2-hydroxy-4-nitrobenzoate (2)
197.15
5.0 g
25.4
Starting material
Potassium Carbonate (Anhydrous)
138.21
7.0 g
50.8
Base (2 equivalents)
1-Bromopropane
123.00
3.3 mL
36.3
Alkylating agent (1.4 eq.)
Acetonitrile (Anhydrous)
41.05
75 mL
-
Solvent
Ethyl Acetate
88.11
~150 mL
-
Extraction solvent
Water
18.02
~150 mL
-
For washing
Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Experimental Protocol
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add methyl 2-hydroxy-4-nitrobenzoate (5.0 g, 25.4 mmol), anhydrous potassium carbonate (7.0 g, 50.8 mmol), and anhydrous acetonitrile (75 mL).
Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane (3.3 mL, 36.3 mmol) at room temperature.[12]
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. Maintain the reflux for 6-8 hours. Monitor the reaction's completion by TLC.[14]
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium bromide) using a Büchner funnel and wash the solid with a small amount of ethyl acetate.
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).[14]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl 4-nitro-2-propoxybenzoate.
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol/water to afford the pure product as a solid.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process, from starting materials to the final purified product.
Methyl 4-nitro-2-propoxybenzoate as a precursor in API synthesis
Application Note: Methyl 4-nitro-2-propoxybenzoate as a Strategic Precursor in the Synthesis of Propoxycaine and Related Amino-Ester APIs Mechanistic Rationale & Retrosynthetic Strategy The 4-amino-2-alkoxybenzoic acid p...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Methyl 4-nitro-2-propoxybenzoate as a Strategic Precursor in the Synthesis of Propoxycaine and Related Amino-Ester APIs
Mechanistic Rationale & Retrosynthetic Strategy
The 4-amino-2-alkoxybenzoic acid pharmacophore is a critical structural motif in the design of local anesthetics, directly influencing lipid solubility and receptor binding affinity[1]. A prime example is Propoxycaine (2-(diethylamino)ethyl 4-amino-2-propoxybenzoate)[2], a potent local anesthetic that achieves conduction blockade by crossing neuronal membranes and inhibiting intracellular voltage-gated sodium (NaV) channels[3].
Why start with Methyl 4-nitro-2-propoxybenzoate?
In active pharmaceutical ingredient (API) synthesis, protecting group chemistry and reaction sequencing dictate overall yield and purity. Starting with the nitro and methyl ester derivative (Methyl 4-nitro-2-propoxybenzoate)[4] offers two distinct chemical advantages:
Amine Masking: The nitro group serves as a robust, oxidation-resistant mask for the para-amine. If the amine were left unprotected during the esterification step, its high nucleophilicity would lead to competitive amidation, forming unwanted amides instead of the target ester.
Thermodynamic Stability: The methyl ester is a stable, crystalline solid that is easily purified and stored, unlike the free acid which can be prone to degradation or decarboxylation under extreme environmental conditions.
Figure 1: Three-step synthesis of Propoxycaine from Methyl 4-nitro-2-propoxybenzoate.
Experimental Protocols (Self-Validating System)
The following protocols are engineered with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.
Step 1: Saponification to 4-Nitro-2-propoxybenzoic acid
Causality: Direct transesterification of the methyl ester with heavy amino-alcohols like 2-(diethylamino)ethanol is thermodynamically unfavorable and requires harsh Lewis acids. Saponifying to the free acid allows for the generation of a highly reactive acid chloride, ensuring quantitative esterification in Step 2.
Reaction: Suspend Methyl 4-nitro-2-propoxybenzoate (1.0 eq) in a 1:1 mixture of Ethanol and 2M aqueous NaOH (3.0 eq).
Conditions: Reflux the mixture at 80°C for 2 hours until the suspension becomes a clear solution, indicating complete consumption of the hydrophobic ester.
Workup: Cool to 0°C and acidify with 3M HCl to pH 2. The product, 4-nitro-2-propoxybenzoic acid, will precipitate as a pale-yellow solid.
Validation: Filter, wash with cold water, and dry under vacuum. Confirm the loss of the methyl ester singlet (~3.85 ppm) via 1H NMR.
Step 2: Esterification to 2-(Diethylamino)ethyl 4-nitro-2-propoxybenzoate
Causality: Thionyl chloride (SOCl₂) is used to convert the carboxylic acid to an acid chloride. The addition of a catalytic amount of DMF accelerates this transformation via the Vilsmeier-Haack intermediate.
Activation: Dissolve 4-nitro-2-propoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add SOCl₂ (1.5 eq) and 2 drops of DMF. Stir at 40°C for 3 hours.
Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.
Coupling: Redissolve the acid chloride in anhydrous DCM at 0°C. Dropwise, add a solution of 2-(diethylamino)ethanol (1.2 eq) and Triethylamine (1.5 eq) in DCM.
Workup: Stir at room temperature for 4 hours. Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
Step 3: Catalytic Hydrogenation to Propoxycaine
Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl). Acidic metal reductions can inadvertently cleave the newly formed ester linkage. H₂ with Pd/C provides a clean, neutral reduction of the nitro group to the amine.
Reaction: Dissolve the intermediate from Step 2 in Methanol. Add 10% Pd/C (0.1 eq by weight).
Conditions: Stir the suspension under a Hydrogen atmosphere (1 atm, balloon) at room temperature for 6 hours.
Validation: Monitor via HPLC. The reduction is complete when the UV absorption shifts significantly due to the formation of the electron-donating amino group.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield Propoxycaine base. To form the API salt (Propoxycaine Hydrochloride)[5], bubble dry HCl gas through an ethereal solution of the free base until precipitation is complete.
Quantitative Data & Analytical Validation
To ensure batch-to-batch reproducibility, the following analytical markers must be met at each step.
Compound
Step Yield (%)
HPLC Purity (%)
ESI-MS (m/z)[M+H]+
Key ¹H NMR Shift (ppm, CDCl₃)
Methyl 4-nitro-2-propoxybenzoate
N/A (Starting)
>99.0
240.1
3.85 (s, 3H, -COOCH₃)
4-Nitro-2-propoxybenzoic acid
92
98.5
226.1
10.50 (br s, 1H, -COOH)
2-(Diethylamino)ethyl 4-nitro...
85
97.8
325.2
4.40 (t, 2H, -COOCH₂-)
Propoxycaine (Free Base)
90
>99.5
295.2
5.80 (br s, 2H, -NH₂)
Mechanism of Action: Target Pathway
Understanding the downstream application of the synthesized API reinforces the importance of its structural purity. Propoxycaine functions via a highly specific interaction with neuronal channels[3].
Figure 2: Mechanism of action for Propoxycaine targeting voltage-gated sodium (NaV) channels.
The presence of the propoxy group at the 2-position significantly increases the lipophilicity of the molecule compared to simpler analogs like procaine. This structural modification allows for more rapid penetration of the neuronal membrane (Node B) and a higher binding affinity to the NaV channel (Node D)[3].
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9834209, 4-amino-2-propoxybenzoic acid." PubChem.[Link]
DrugFuture Chemical Index Database. "Propoxycaine Hydrochloride." DrugFuture.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6843, Propoxycaine." PubChem.[Link]
National Institute of Standards and Technology. "Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester." NIST Chemistry WebBook, SRD 69.[Link]
Catalytic esterification methods for producing methyl 4-nitro-2-propoxybenzoate
Application Note: Catalytic Esterification for the Synthesis of Methyl 4-Nitro-2-propoxybenzoate Target Audience: Researchers, scientists, and drug development professionals. Introduction & Strategic Rationale Methyl 4-n...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Esterification for the Synthesis of Methyl 4-Nitro-2-propoxybenzoate
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Strategic Rationale
Methyl 4-nitro-2-propoxybenzoate (CAS: 1071638-29-3) is a highly valued intermediate in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs), particularly in the development of targeted small-molecule inhibitors and local anesthetics. The conversion of 4-nitro-2-propoxybenzoic acid to its corresponding methyl ester requires a robust, scalable, and high-yielding catalytic esterification protocol.
While alternative methods such as Steglich esterification (DCC/DMAP) or the use of acyl chloride intermediates exist, the classic Brønsted acid-catalyzed Fischer-Speier esterification remains the benchmark for scalability, atom economy, and operational simplicity in both academic and industrial settings[1][2]. This application note details an optimized, self-validating protocol for the catalytic esterification of 4-nitro-2-propoxybenzoic acid using concentrated sulfuric acid (H₂SO₄) in anhydrous methanol.
Mechanistic Pathway & Causality
The Fischer esterification is a classic equilibrium-driven process. The mechanism proceeds via a catalytic cycle involving five distinct stages[3]:
Carbonyl Activation: The Brønsted acid catalyst (H₂SO₄) protonates the carbonyl oxygen of 4-nitro-2-propoxybenzoic acid. Causality: The electron-withdrawing para-nitro group inherently reduces electron density on the aromatic ring, which slightly deactivates the carbonyl; thus, a strong acid is critical to sufficiently enhance the electrophilicity of the carbonyl carbon[1].
Nucleophilic Attack: Anhydrous methanol acts as the nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.
Proton Transfer: Rapid intramolecular proton exchange converts the hydroxyl group into a superior leaving group (an oxonium ion).
Dehydration: The elimination of a water molecule collapses the tetrahedral intermediate.
Deprotonation: The catalyst is regenerated by deprotonation, yielding the target ester.
Because the reaction is reversible, Le Chatelier’s principle dictates that the equilibrium must be driven forward to maximize yield[4]. This is achieved by utilizing methanol as both the reactant and the solvent (vast molar excess) and employing strictly anhydrous conditions to prevent premature hydrolysis.
Catalytic cycle of the Fischer esterification mechanism.
Experimental Protocol: Catalytic Esterification
Self-Validating System: This protocol integrates critical in-process controls (TLC) and pH-guided workup steps to ensure the integrity and high purity of the final product.
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (approx. 44.4 mmol) of completely dry 4-nitro-2-propoxybenzoic acid. Causality: Moisture in the starting material will shift the equilibrium backward, severely reducing the final yield[5].
Solvent & Catalyst Addition: Suspend the acid in 100 mL of anhydrous methanol. Slowly, dropwise, add 2.0 mL of concentrated H₂SO₄. Causality: The slow addition prevents localized overheating and side reactions such as the etherification of methanol.
Reflux: Attach a reflux condenser fitted with a drying tube (CaCl₂). Heat the mixture to a gentle reflux (approx. 65-70 °C) with continuous stirring for 8-12 hours.
In-Process Monitoring (Self-Validation): After 8 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) eluent system. The reaction is complete when the baseline spot (carboxylic acid) disappears, and a distinct higher-Rf spot (methyl ester) dominates.
Quenching & Concentration: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 70% of the methanol. Causality: Removing excess methanol prevents the formation of emulsions during the subsequent aqueous extraction and minimizes product loss in the aqueous layer.
Neutralization (Self-Validation): Dilute the concentrated residue with 100 mL of DCM. Slowly add saturated NaHCO₃ solution in 10 mL increments until the aqueous layer tests slightly basic (pH 8). Causality: This step neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting material, partitioning it into the aqueous layer and ensuring high purity of the organic ester[5].
Extraction & Washing: Transfer to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer with an additional 2 x 50 mL of DCM. Combine the organic layers and wash with 50 mL of brine. Causality: The brine wash removes residual water and breaks any micro-emulsions formed during extraction.
Drying & Isolation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo to afford methyl 4-nitro-2-propoxybenzoate as a crude solid/oil.
Experimental workflow for the synthesis and isolation of the methyl ester.
Quantitative Data & Optimization
The table below summarizes the optimization of catalyst loading and reaction time for the esterification of 4-nitro-2-propoxybenzoic acid.
Entry
Catalyst Loading (mol%)
Methanol Equivalents
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
1
5% H₂SO₄
10 eq
65 (Reflux)
12
78
72
2
10% H₂SO₄
20 eq
65 (Reflux)
12
92
88
3
20% H₂SO₄
50 eq (Solvent)
65 (Reflux)
8
>99
95
4
10% Sc(OTf)₃
50 eq (Solvent)
65 (Reflux)
16
85
81
References
Sigma-Aldrich | CAS 1071638-29-3: methyl 4-nitro-2-propoxybenzoate |
Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 4-Nitro-2-Propoxybenzoate
Abstract This application note details the systematic development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl 4-nitro-2...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details the systematic development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl 4-nitro-2-propoxybenzoate. The developed isocratic method is accurate, precise, and specific for the analysis of the main compound in the presence of its degradation products. A comprehensive forced degradation study was conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the stability-indicating nature of the method. This protocol is designed for researchers, scientists, and professionals in drug development and quality control.
Introduction
Methyl 4-nitro-2-propoxybenzoate is an aromatic nitro compound with potential applications as an intermediate in pharmaceutical synthesis. The purity and stability of such intermediates are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reliable and validated analytical method is therefore essential for its quantitative determination and for monitoring its stability under various conditions. This document provides a comprehensive guide to the development and application of a stability-indicating HPLC method for methyl 4-nitro-2-propoxybenzoate.
Analyte Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
Structure: Methyl 4-nitro-2-propoxybenzoate possesses a substituted benzene ring, making it a suitable candidate for UV detection. The presence of both polar (nitro, ester) and non-polar (propoxy, aromatic ring) functional groups suggests that reversed-phase chromatography would be an effective separation technique.
Polarity: The combination of the non-polar propoxy group and the polar nitro and methyl ester groups gives the molecule a moderate polarity. This characteristic makes it well-suited for retention on a non-polar stationary phase like C18 with a polar mobile phase.
UV Absorbance: Aromatic nitro compounds typically exhibit strong UV absorbance. A UV scan of methyl 4-nitro-2-propoxybenzoate would reveal a maximum absorbance wavelength (λmax) suitable for sensitive detection. For many nitroaromatic compounds, this is often around 254 nm.[1][2]
Based on these properties, a reversed-phase HPLC method with UV detection was selected as the most promising approach. The method development strategy focused on optimizing the stationary phase, mobile phase composition, and other chromatographic parameters to achieve optimal separation and peak shape.
HPLC Method Development Workflow
The development of the analytical method followed a systematic and logical progression, as illustrated in the workflow diagram below. This approach ensures that all critical parameters are considered and optimized.
Caption: HPLC Method Development Workflow.
Experimental
Instrumentation and Materials
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector is required.
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development.
Reagents: HPLC grade acetonitrile, methanol, and water are necessary. Buffers such as phosphate or acetate may be used if pH control is needed.
Standards: A well-characterized reference standard of methyl 4-nitro-2-propoxybenzoate is required.
Optimized HPLC Method Protocol
The following protocol outlines the final, optimized conditions for the analysis of methyl 4-nitro-2-propoxybenzoate.
4.2.1. Mobile Phase Preparation
Prepare a mobile phase consisting of acetonitrile and water in a 60:40 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
4.2.2. Standard Solution Preparation
Accurately weigh approximately 10 mg of the methyl 4-nitro-2-propoxybenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a standard solution of approximately 100 µg/mL.
4.2.3. Sample Solution Preparation
Accurately weigh a sample containing approximately 10 mg of methyl 4-nitro-2-propoxybenzoate into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4.2.4. Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile : Water (60:40, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Run Time
15 minutes
Forced Degradation (Stress) Studies
To establish the stability-indicating nature of the method, forced degradation studies were conducted on methyl 4-nitro-2-propoxybenzoate.[3][4] These studies are designed to generate potential degradation products and demonstrate that they are well-separated from the parent peak. The general conditions for stress testing are guided by the ICH Q1A(R2) guideline.[4][5]
Caption: Forced Degradation Experimental Design.
Forced Degradation Protocol
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C.
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C. Neutralize the solution before injection.
Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature.
Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to a temperature of 80°C.
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[6]
Samples were taken at appropriate time points, and the extent of degradation was targeted to be in the range of 5-20%.[4]
Results of Forced Degradation
The developed HPLC method successfully separated the main peak of methyl 4-nitro-2-propoxybenzoate from all the degradation products formed under the various stress conditions. The peak purity of the analyte was confirmed using a photodiode array (PDA) detector, demonstrating the specificity of the method.
Stress Condition
Observation
Peak Purity
Acid Hydrolysis (0.1 M HCl)
Significant degradation with multiple degradation peaks.
Pass
Base Hydrolysis (0.1 M NaOH)
Rapid and extensive degradation.
Pass
Oxidative (3% H₂O₂)
Moderate degradation observed.
Pass
Thermal (80°C)
Minor degradation in both solid and solution states.
Pass
Photolytic
Noticeable degradation.
Pass
Method Validation Overview
While a full validation study is beyond the scope of this application note, the developed method should be validated in accordance with ICH Q2(R1) guidelines.[7][8][9] Key validation parameters to be assessed include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The forced degradation study provides strong evidence of specificity.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
A specific, accurate, and precise isocratic RP-HPLC method has been successfully developed for the quantitative analysis of methyl 4-nitro-2-propoxybenzoate. The method was proven to be stability-indicating through comprehensive forced degradation studies. This application note provides a robust protocol that can be readily implemented in a quality control or research and development setting for the analysis of methyl 4-nitro-2-propoxybenzoate.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]
Guides for method development. YMC CO., LTD. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
Singh, S., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of hazardous materials. Available from: [Link]
ICH Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals. Available from: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Journal of Pharmaceutical Negative Results. Available from: [Link]
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available from: [Link]
Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available from: [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available from: [Link]
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MICROSOLV. Available from: [Link]
Technical Support Center: Synthesis of Methyl 4-Nitro-2-Propoxybenzoate
Welcome to the technical support center for organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of methyl 4-nitro-2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of methyl 4-nitro-2-propoxybenzoate. The following troubleshooting guide and FAQs are structured to provide not just solutions, but a deeper understanding of the reaction mechanism and optimization principles.
Synthesis Overview
The synthesis of methyl 4-nitro-2-propoxybenzoate is most effectively achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol, in this case, methyl 2-hydroxy-4-nitrobenzoate, with a suitable propyl halide. The reaction proceeds through an SN2 mechanism, where a phenoxide ion, generated by a base, acts as a nucleophile.[1]
The overall transformation is outlined below:
Caption: General synthesis pathway for methyl 4-nitro-2-propoxybenzoate.
Frequently Asked Questions & Troubleshooting
Q1: My reaction has stalled. I observe low conversion of my starting phenol, methyl 2-hydroxy-4-nitrobenzoate. What are the primary causes and solutions?
A1: Low conversion is typically indicative of insufficient nucleophile generation or suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue:
Incomplete Deprotonation of the Phenol: The hydroxyl group of the starting material must be deprotonated to form the more nucleophilic phenoxide ion. The nitro group's electron-withdrawing nature increases the acidity of the phenolic proton compared to phenol itself, but a sufficiently strong base is still crucial.
Insight: If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be strong enough to fully deprotonate the phenol.
Solution: Switch to a stronger, non-nucleophilic base. Potassium carbonate (K₂CO₃) is a standard and effective choice. For challenging reactions, cesium carbonate (Cs₂CO₃) or cesium bicarbonate (CsHCO₃) can offer significantly better yields, often attributed to the "cesium effect" which increases the reactivity of the resulting phenoxide.[2] For complete and rapid deprotonation, sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.[3]
Choice of Alkylating Agent: The reactivity of the propyl halide directly impacts the rate of the SN2 reaction.
Insight: The leaving group ability follows the trend I > Br > Cl. If you are using 1-chloropropane, the reaction may be sluggish.
Solution: For a higher reaction rate, switch to 1-bromopropane or, ideally, 1-iodopropane .[4] While more expensive, 1-iodopropane is the most reactive of the common propyl halides.
Reaction Temperature and Time: The Williamson ether synthesis often requires thermal energy to overcome the activation barrier.[5]
Insight: Running the reaction at room temperature may be too low.
Solution: Gradually increase the temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical starting point is 60-80 °C. If using a high-boiling solvent like DMF or DMSO, higher temperatures can be accessed. Ensure the reaction is allowed to run for a sufficient duration (e.g., 12-24 hours), checking for the consumption of the starting material via TLC.
Q2: My TLC plate shows multiple spots, indicating the formation of side products. How can I improve the selectivity of my reaction?
A2: Side product formation is a common challenge. The most likely culprits are elimination reactions and reactions involving the solvent.
Elimination (E2) Competition: The alkoxide base can also act as a base to promote the E2 elimination of HX from the alkyl halide, forming propene gas.
Insight: This side reaction is highly problematic if you are using a secondary alkyl halide like 2-bromopropane. SN2 reactions are most efficient with primary alkyl halides.[1][6]
Solution:Exclusively use a primary alkyl halide (e.g., 1-bromopropane) . The use of a less sterically hindered base can also favor substitution over elimination.
Solvent Reactivity (Solvolysis): Protic solvents can interfere with the reaction.
Insight: If you are using an alcohol as a solvent (e.g., ethanol), the corresponding ethoxide can be formed, which can compete with your phenoxide nucleophile. Furthermore, protic solvents can form hydrogen bonds with the phenoxide, solvating it and reducing its nucleophilicity.[7]
Solution: Use a polar aprotic solvent . Preferred solvents include acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation (e.g., K⁺), leaving the phenoxide anion "naked" and highly reactive.[7]
Q3: What are the optimal conditions for this synthesis? How do I choose the right combination of base and solvent?
A3: The optimal conditions create a highly reactive nucleophile while minimizing side reactions. The choice of base and solvent are critically interlinked.
Solvent & Base Selection Guide
Solvent
Recommended Base(s)
Temperature Range (°C)
Rationale & Considerations
Acetonitrile
K₂CO₃, Cs₂CO₃, CsHCO₃
60 - 82 (Reflux)
Good general-purpose choice. Easy to remove under vacuum. K₂CO₃ has limited solubility, but this is often sufficient. Cesium bases offer improved performance.[2]
DMF
K₂CO₃, Cs₂CO₃, NaH
60 - 120
Excellent solvating power for ionic species, leading to faster reaction rates.[3] Higher boiling point allows for higher temperatures. More difficult to remove completely during workup.
THF
NaH
25 - 66 (Reflux)
A good choice when using sodium hydride. NaH deprotonates the phenol first, then the alkyl halide is added. Requires strictly anhydrous conditions.[8]
Expert Recommendation: For a reliable and high-yielding procedure, the combination of 1-bromopropane as the alkylating agent, potassium carbonate (K₂CO₃) as the base, and acetonitrile as the solvent, heated to reflux, provides a robust starting point for optimization.
Q4: How should I monitor the reaction and perform the workup and purification?
A4: Proper monitoring and purification are essential for achieving a high yield of pure product.
Reaction Monitoring: The most effective method is Thin Layer Chromatography (TLC) .
Procedure: Spot the starting material (methyl 2-hydroxy-4-nitrobenzoate), the co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
Eluent: A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes) is a good starting point for the mobile phase.
Interpretation: The reaction is complete when the starting material spot has been completely consumed. The product, being less polar than the starting phenol, will have a higher Rf value.
Workup Procedure:
Cool the reaction mixture to room temperature.
Filter off the inorganic base (if using K₂CO₃ or Cs₂CO₃).
Concentrate the solvent using a rotary evaporator.
Dissolve the residue in an organic solvent like ethyl acetate.
Wash the organic layer sequentially with water (2x) and brine (1x). This removes any remaining DMF and inorganic salts.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification:
Recrystallization: If the crude product is a solid and relatively clean, recrystallization is an effective method. Try dissolving the crude material in a minimal amount of hot ethanol and allowing it to cool slowly.[9]
Column Chromatography: For mixtures containing impurities of similar polarity to the product, flash column chromatography on silica gel is the most reliable purification method. Use a gradient of ethyl acetate in hexanes as the eluent, guided by your TLC analysis.
In-Depth Mechanistic View & Troubleshooting Logic
Understanding the reaction mechanism is key to effective troubleshooting. The Williamson ether synthesis is a classic SN2 reaction.
Caption: The two-step mechanism of the Williamson ether synthesis.
This mechanism informs a logical troubleshooting workflow:
Caption: A logical workflow for troubleshooting low reaction yield.
Experimental Protocol: Optimized Synthesis
This protocol provides a robust starting point for the synthesis of methyl 4-nitro-2-propoxybenzoate.
Materials:
Methyl 2-hydroxy-4-nitrobenzoate (1.0 eq)
1-Bromopropane (1.5 eq)
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
Acetonitrile (anhydrous)
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-hydroxy-4-nitrobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration with respect to the starting material).
Add 1-bromopropane (1.5 eq) to the mixture.
Heat the reaction mixture to reflux (approx. 82 °C) and stir vigorously.
Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
Cool the reaction to room temperature and filter the mixture to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile.
Combine the filtrate and washings and concentrate under reduced pressure.
Perform an aqueous workup as described in Q4 .
Purify the crude product by column chromatography or recrystallization to yield pure methyl 4-nitro-2-propoxybenzoate.
References
Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
Wikipedia. Williamson ether synthesis. Available at: [Link]
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]
Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]
Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Available at: [Link]
Mol-Instincts. Synthesis of (a) Methyl 2-hydroxy-4-nitrobenzoate. Available at: [Link]
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]
ResearchGate. (n.d.). a) Optimization table for intermolecular SNAr. Available at: [Link]
Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41–42. Available at: [Link]
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]
Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
PMC. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Available at: [Link]
Troubleshooting common impurities in methyl 4-nitro-2-propoxybenzoate production
Welcome to the technical support center for the synthesis and purification of methyl 4-nitro-2-propoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and purification of methyl 4-nitro-2-propoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. Recognizing that purity is paramount for downstream applications, we provide in-depth, field-proven insights to help you identify, prevent, and remediate common impurities. This resource moves beyond simple protocols to explain the causal mechanisms behind impurity formation, empowering you to optimize your synthetic strategy for the highest quality product.
Synthesis Overview
The production of methyl 4-nitro-2-propoxybenzoate is typically achieved via a two-step synthetic sequence. Understanding this pathway is the first step in diagnosing potential impurities, as each stage presents a unique set of challenges and potential side reactions.
Williamson Ether Synthesis: The process begins with the O-alkylation of a substituted methyl salicylate, such as methyl 2-hydroxybenzoate, with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) under basic conditions to form methyl 2-propoxybenzoate.[1][2][3]
Electrophilic Aromatic Nitration: The intermediate, methyl 2-propoxybenzoate, is then subjected to nitration using a "mixed acid" solution of concentrated nitric and sulfuric acids.[4][5][6] The strong activating and ortho-, para- directing effect of the propoxy group, combined with the deactivating and meta- directing effect of the methyl ester, guides the nitro group primarily to the C4 position, which is para to the propoxy substituent.
Caption: Overall synthesis pathway for methyl 4-nitro-2-propoxybenzoate.
Troubleshooting Guide: Common Impurities
This section addresses specific impurities in a question-and-answer format. Pharmaceutical impurities can arise from starting materials, intermediates, by-products, and degradation products.[7][8][9]
Impurity Profile from Williamson Ether Synthesis Stage
Q1: My reaction to form methyl 2-propoxybenzoate is sluggish and the final product is contaminated with the starting material, methyl 2-hydroxybenzoate. What's going wrong?
A1: Incomplete Deprotonation or Insufficient Reactivity.
Origin & Causality: The Williamson ether synthesis requires the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide.[1][2] If the base used is too weak or used in a substoichiometric amount, a significant portion of the starting material will remain unreacted. Likewise, using a less reactive alkylating agent (e.g., 1-chloropropane vs. 1-bromopropane or 1-iodopropane) can lead to incomplete conversion.[10]
Identification:
TLC: The starting material will have a lower Rf value than the propoxy-ether product due to its higher polarity.
¹H NMR: Presence of a characteristic phenolic -OH peak (often a broad singlet, concentration-dependent) and aromatic proton shifts corresponding to the starting material.
HPLC: An earlier-eluting peak compared to the desired product.
Prevention & Remediation:
Base Selection: Use a sufficiently strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent (e.g., DMF, Acetone). Ensure at least one full equivalent of the base is used.
Alkylating Agent: Use 1-iodopropane or 1-bromopropane for higher reactivity.
Purification: Unreacted starting material can typically be removed via column chromatography or by an aqueous basic wash (e.g., with 1M NaOH) during work-up, as the phenolic proton is acidic and will be extracted into the aqueous layer as its sodium salt.
Impurity Profile from Nitration Stage
Q2: My HPLC analysis shows a significant peak very close to my main product peak. Mass spectrometry suggests it's an isomer. What is it and how do I get rid of it?
A2: Formation of Regioisomeric Nitration Products.
Origin & Causality: The propoxy group is a powerful activating, ortho-, para- directing group. While the C4 (para) position is sterically more accessible, some nitration will inevitably occur at the C6 (ortho) position.[11] The ester group is a meta-director, which also directs to the C4 and C6 positions relative to its own location. Therefore, the formation of the 6-nitro isomer is a common side reaction.
Identification:
HPLC: Isomers often co-elute or elute very closely. A high-resolution column and optimized gradient may be required for separation.
¹H NMR: The aromatic proton coupling patterns will be distinct. For the desired 4-nitro product, you expect three aromatic protons with specific splitting. The 6-nitro isomer will also have three aromatic protons but with a different coupling pattern.
Prevention & Remediation:
Temperature Control: Running the reaction at a lower temperature (e.g., 0 to 5 °C) can improve regioselectivity by favoring the thermodynamically more stable para product.[12] High temperatures can lead to more side products.[4]
Purification: Separating these isomers is challenging. Careful recrystallization is the most common method. Finding a solvent system where the desired 4-nitro isomer has significantly lower solubility than the 6-nitro isomer is key. An ethanol/water or isopropanol/water mixture is often a good starting point.[13][14] Multiple recrystallizations may be necessary.
Caption: Common impurity pathways during the nitration step.
Q3: My product appears to be contaminated with a more polar impurity. After work-up, I notice my product's melting point is low and broad. What could this be?
Origin & Causality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially if water is present at elevated temperatures during the reaction or work-up.[15][16] The strongly acidic conditions of the nitration reaction can promote hydrolysis if the reaction is run for too long or at too high a temperature.
Identification:
TLC: The carboxylic acid is much more polar and will have a very low Rf.
IR Spectroscopy: Appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid.
¹H NMR: Disappearance of the methyl ester singlet (around 3.9 ppm) and appearance of a broad carboxylic acid proton signal (>10 ppm).
Prevention & Remediation:
Anhydrous Conditions: Ensure all reagents and glassware are dry.
Controlled Work-up: Perform the aqueous work-up promptly and without excessive heating. When neutralizing the acid, do so at low temperatures.
Purification: This impurity can be easily removed. During an organic/aqueous extraction (e.g., ethyl acetate/water), wash the organic layer with a mild base like a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and extracted into the aqueous layer, while the neutral ester product remains in the organic phase.[17]
Summary of Potential Impurities
Impurity Name
Structure
Molecular Weight ( g/mol )
Typical Origin
Identification & Removal
Methyl 2-hydroxybenzoate
C₈H₈O₃
152.15
Unreacted Starting Material
ID: Phenolic -OH in ¹H NMR. Removal: Basic wash (NaOH).
This protocol provides a general starting point for analyzing the purity of methyl 4-nitro-2-propoxybenzoate and detecting common impurities. High-performance liquid chromatography (HPLC) is a standard technique for impurity analysis.[18][19]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 40% B
2-15 min: 40% to 95% B
15-18 min: 95% B
18-19 min: 95% to 40% B
19-25 min: 40% B
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
Protocol 2: Recrystallization for Purification
Recrystallization is a powerful technique for removing small amounts of impurities, particularly the 6-nitro isomer.[13][20]
Solvent Selection: Begin by testing solvent systems. A mixture of a soluble solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water) is often effective. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Slowly add the hot anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the primary solvent to redissolve the precipitate.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when performing the nitration step?
A: The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent.[4][5] Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic; add the nitrating agent slowly and maintain strict temperature control with an ice bath to prevent runaway reactions and the formation of dinitrated, potentially explosive byproducts.[12][21]
Q: How can I be sure my Williamson ether synthesis has gone to completion before proceeding to the nitration step?
A: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot has been completely consumed.
Q: My final product is an oil instead of a solid. What does this indicate?
A: Pure methyl 4-nitro-2-propoxybenzoate should be a solid at room temperature. An oily product is a strong indication of significant impurities. The most likely culprits are residual solvents or a high concentration of isomeric impurities that are depressing the melting point. Subject the oil to high vacuum to remove volatile solvents. If it remains an oil, purification by column chromatography followed by recrystallization is necessary.
Caption: A logical workflow for identifying and remediating impurities.
References
Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Where Do Impurities In Pharmaceutical Analysis Come From? (n.d.). Senieer. Retrieved from [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]
Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Research and Reviews. Retrieved from [Link]
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass. Retrieved from [Link]
Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. Retrieved from [Link]
Aromatic Nitration. (n.d.). BYJU'S. Retrieved from [Link]
Reactions of Aromatic Compounds. (n.d.). University of Calgary. Retrieved from [Link]
Williamson Ether Synthesis. (2022, October 24). ChemTalk. Retrieved from [Link]
Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. (2025, November 17). ACS Physical Chemistry Au. Retrieved from [Link]
Nitration. (n.d.). Wikipedia. Retrieved from [Link]
18.4 Aromatic Nitration and Sulfonation. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
Supporting Information. (n.d.). CDC Stacks. Retrieved from [Link]
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]
Synthesis of methyl 2-propoxypropionate. (n.d.). PrepChem.com. Retrieved from [Link]
Nitration of Methyl Benzoate. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024, May 1). ResearchGate. Retrieved from [Link]
Elaboration of a Method for Synthesis for Methyl P-Hidroxylbenzoate, a Food Preservative. (n.d.). Retrieved from [Link]
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]
Macroscale Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]
The synthesis of 1-propoxy-5-methylbenzoic acid and its reaction with zinc oxide. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
Synthesis of methyl p-nitrobenzoate. (n.d.). PrepChem.com. Retrieved from [Link]
Synthesis method of 2-methyl-4-nitrobenzoic acid. (n.d.). Google Patents.
A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (n.d.). Google Patents.
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
Nitration of methyl benzoate. (2016, October 15). Royal Society of Chemistry. Retrieved from [Link]
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. Retrieved from [Link]
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved from [Link]
Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. (n.d.). ResearchGate. Retrieved from [Link]
Nitration of Methyl Benzoate Experiment. (n.d.). PraxiLabs. Retrieved from [Link]
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021, July 18). Semantic Scholar. Retrieved from [Link]
Nitration Mechanism of Methyl Benzoate. (n.d.). Scribd. Retrieved from [Link]
NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022, January 21). YouTube. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Temperature for Methyl 4-Nitro-2-Propoxybenzoate Esterification
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-nitro-2-propoxybenzoat...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-nitro-2-propoxybenzoate. The focus is on the critical parameter of reaction temperature during the acid-catalyzed esterification (Fischer esterification) of 4-nitro-2-propoxybenzoic acid with methanol. This document is structured to provide both foundational knowledge and practical, actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in the esterification of 4-nitro-2-propoxybenzoic acid?
Reaction temperature directly influences reaction kinetics and equilibrium. As a general rule, increasing the temperature enhances the reaction rate.[1][2] However, Fischer esterification is a reversible process, and excessively high temperatures can promote the reverse reaction (hydrolysis) if the water byproduct is not removed.[3][4] For a substrate like 4-nitro-2-propoxybenzoic acid, the temperature must be high enough to overcome the activation energy but not so high as to cause degradation or unwanted side reactions involving the nitro group or propoxy chain.
Q2: What is a typical starting temperature for this type of Fischer esterification?
A common and effective starting point for Fischer esterification is to run the reaction at the reflux temperature of the alcohol being used.[3][5] In this case, with methanol (boiling point ~65°C) as the reagent and solvent, a starting temperature of 65°C is logical. However, depending on the catalyst and other conditions, temperatures ranging from 60°C to 110°C are frequently reported for similar reactions.[3] Some procedures for nitrobenzoic acids specifically mention temperatures of 80°C or higher to achieve a reasonable reaction rate.[6][7]
Q3: How does temperature affect the reaction equilibrium?
Fischer esterification is an equilibrium-controlled reaction where the carboxylic acid and alcohol react to form an ester and water.[8][9] According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either using a large excess of one reactant (typically the alcohol) or by removing a product as it forms (usually water).[10][11] While temperature primarily affects the rate at which equilibrium is reached, it can also influence the position of the equilibrium. The equilibrium constant (Keq) for esterification is temperature-dependent.[12] The key is to find a temperature that provides a fast approach to a favorable equilibrium position without introducing competing side reactions.
Q4: Can too high a temperature be detrimental to my yield?
Yes. Excessively high temperatures can lead to several issues. Firstly, it can increase the rate of the reverse hydrolysis reaction, especially if water is not efficiently removed.[3] Secondly, it may promote side reactions, such as decomposition of the starting material or product, or potential etherification of the alcohol. While the nitroaromatic system is generally stable under these conditions, very high temperatures could lead to undesired pathways.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis of methyl 4-nitro-2-propoxybenzoate, with a focus on temperature as the root cause.
Problem
Potential Cause (Temperature-Related)
Suggested Solution & Explanation
Low to No Conversion
Reaction temperature is too low. The activation energy barrier is not being overcome, resulting in a very slow reaction rate.
Increase the reaction temperature. Incrementally increase the temperature by 10-20°C and monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).[3] Refluxing at the boiling point of the solvent is a standard practice to ensure a consistent and sufficiently high temperature.[5]
Reaction Stalls / Incomplete Conversion
Equilibrium has been reached at a suboptimal conversion. The temperature may be sufficient for the reaction to proceed, but the forward and reverse reaction rates have become equal, preventing further product formation.
Increase temperature while actively removing water. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[4][5] This shifts the equilibrium towards the product, driving the reaction to completion. This is often more effective than simply increasing temperature alone.
Formation of Impurities / Low Purity
Reaction temperature is too high. Excessive heat can promote side reactions or cause decomposition of the starting material or product.[1]
Decrease the reaction temperature. If TLC analysis shows multiple unidentified spots, reduce the temperature. It is better to run the reaction for a longer time at a slightly lower temperature to favor the desired transformation. A temperature screening experiment (see protocol below) is highly recommended.
Inconsistent Results Batch-to-Batch
Poor temperature control. Fluctuations in the heating mantle or oil bath temperature can lead to variable reaction rates and final yields.
Use a reliable temperature control system. Employ a thermocouple-controlled heating mantle or a well-stirred oil bath to maintain a stable and uniform temperature throughout the reaction. Record the temperature consistently.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determine the optimal reaction temperature for the esterification of 4-nitro-2-propoxybenzoic acid.
Objective: To identify the reaction temperature that provides the highest yield of methyl 4-nitro-2-propoxybenzoate in a reasonable timeframe with minimal side-product formation.
Materials:
4-nitro-2-propoxybenzoic acid
Anhydrous Methanol (MeOH)
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
Round-bottom flasks
Reflux condensers
Thermocouple-controlled heating mantles or oil baths
Setup: In three separate round-bottom flasks equipped with stir bars and reflux condensers, add 4-nitro-2-propoxybenzoic acid (e.g., 1.0 g, 1 eq).
Reagents: To each flask, add a large excess of anhydrous methanol, which will act as both a reagent and solvent (e.g., 20 mL).[5]
Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 mL) to each flask while stirring.[5]
Temperature Screening: Set each flask to a different target temperature as outlined in the table below.
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot and analyzing it by TLC. Spot the starting material, the reaction mixture, and a co-spot. Visualize under UV light. The reaction is complete when the starting material spot has disappeared.
Workup (once complete):
Cool the reaction mixture to room temperature.
Slowly pour the mixture into a beaker containing ice water to precipitate the product.[7]
If precipitation does not occur, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
Extract the aqueous mixture with ethyl acetate (3x volumes).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Analysis: Determine the crude yield for each reaction and assess purity by TLC or ¹H NMR. The optimal temperature is the one that gives the best combination of yield, purity, and reaction time.
Suggested Temperature Screening Parameters:
Reaction #
Temperature (°C)
Rationale
1
65 (Reflux)
Standard starting point, boiling point of methanol.[5]
2
80
An elevated temperature often used for nitrobenzoic acid esterifications.[6]
3
100
A higher temperature to test the limits and observe potential side-product formation. May require a higher-boiling co-solvent or a sealed vessel.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the esterification process, with a focus on temperature optimization.
Caption: Troubleshooting workflow for esterification optimization.
Conceptual Effect of Temperature
This diagram shows the relationship between reaction temperature and key experimental outcomes, illustrating the optimization challenge.
Caption: The relationship between temperature and reaction outcomes.
References
Gholami, Z., Abdullah, A. Z., & Lee, K. T. (2021). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Retrieved from [Link]
Zhang, Y., et al. (2022). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. MDPI. Retrieved from [Link]
Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. Retrieved from [Link]
dos Santos, I. K., et al. (2022). Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. Lidsen Publishing Inc. Retrieved from [Link]
Han, S. Y., et al. (2012). Effect of temperature on the esterification of isoamyl acetate and cis-3-hexenyl acetate. ResearchGate. Retrieved from [Link]
Brainly. (2023, September 9). Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved? Retrieved from [Link]
Marchetti, J. M., & Errazu, A. F. (2012). Analysis of Sensitivity of Equilibrium Constant to Reaction Conditions for Esterification of Fatty Acids with Alcohols. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros. Retrieved from [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
University Handout. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved from [Link]
Truman ChemLab. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]
Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Retrieved from [Link]
Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PMC. Retrieved from [Link]
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SCIRP. Retrieved from [Link]
Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
Zhang, L. (2009). Methyl 4-nitrobenzoate. PMC. Retrieved from [Link]
Academax. (n.d.). Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. Retrieved from [Link]
Chegg.com. (2024, March 12). Solved Step 3: Fischer Esterification of m-Nitrobenzoic Acid. Retrieved from [Link]
Overcoming solubility issues of methyl 4-nitro-2-propoxybenzoate in aqueous media
Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with methyl 4-nitro-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with methyl 4-nitro-2-propoxybenzoate .
This compound is a highly lipophilic, neutral aromatic ester. Because it lacks ionizable functional groups (such as amines or carboxylic acids), it forms a rigid hydrophobic lattice that strongly resists aqueous solvation. This guide provides field-proven, causality-driven methodologies to overcome these solubility barriers without compromising the chemical integrity of your compound.
Diagnostic Decision Tree
Before selecting a protocol, you must align your solubilization strategy with your downstream application. The diagram below outlines the optimal path based on biological compatibility and concentration requirements.
Diagnostic decision tree for selecting the optimal solubilization strategy based on application.
Mechanism: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The aromatic ring and propoxy chain of methyl 4-nitro-2-propoxybenzoate partition into this cavity via non-covalent interactions, masking the compound's hydrophobicity from the aqueous environment[1]. This is the gold standard for in vivo dosing due to its high biocompatibility and low toxicity[1].
Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.
Self-Validating Protocol:
Vehicle Preparation: Dissolve HP-β-CD in molecular biology grade water or PBS to a final concentration of 20% (w/v). Ensure complete dissolution (solution must be crystal clear).
Compound Addition: Add methyl 4-nitro-2-propoxybenzoate powder in excess (e.g., 5 mg/mL) to the HP-β-CD solution. The solution will immediately become a cloudy suspension.
Complexation: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous orbital shaking (200 rpm) at 37°C for 24 to 48 hours. Causality note: Complexation is an equilibrium-driven thermodynamic process; sufficient time and kinetic energy (heat/agitation) are required to drive the compound into the cyclodextrin cavity.
Clarification (Validation Step): Centrifuge the mixture at 10,000 × g for 10 minutes.
Validation: If a pellet forms, the solution has successfully reached its absolute saturation limit. The supernatant contains your fully solubilized inclusion complex.
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Quantify the final dissolved concentration via HPLC or UV-Vis spectroscopy.
Strategy B: Co-Solvent & Micellar Solubilization
Mechanism: When cyclodextrin complexation yields insufficient concentrations for acute dosing, a combination of co-solvents (to lower the dielectric constant of water) and surfactants (to form hydrophobic micelles) is required[2].
Primary Solubilization: Dissolve methyl 4-nitro-2-propoxybenzoate completely in 100% DMSO. (This represents 5% of your final volume).
Surfactant Coating: Add Tween 80 (5% of final volume) directly to the DMSO stock. Vortex vigorously for 2 minutes. Causality note: Coating the dissolved compound with surfactant before adding water prevents rapid nucleation and crystallization.
Co-solvent Addition: Add PEG 300 (40% of final volume) and vortex until homogeneous.
Aqueous Phase Shift: Dropwise, add PBS (50% of final volume) while continuously vortexing the mixture.
Validation: The final solution should be completely transparent. If opalescence (cloudiness) occurs, the compound has precipitated, indicating the concentration exceeds the micellar capacity. You must restart with a lower initial concentration in Step 1.
Quantitative Data Presentation
Use the following reference table to compare the expected outcomes of each solubilization strategy and select the one that fits your experimental constraints.
Solubilization Strategy
Typical Max Concentration
Biocompatibility / Toxicity
Preparation Time
Best Suited For
DMSO Stock Dilution (≤0.1% final)
< 10 µM
High (if DMSO is kept <0.1%)
10 Minutes
In vitro cell culture assays
HP-β-CD Complexation (20% w/v)
1 - 5 mM
Very High (FDA approved excipient)
24 - 48 Hours
In vivo chronic dosing (IV/IP/PO)
Micellar / Co-Solvent (DMSO/Tween/PEG)
5 - 10 mM
Moderate (Tween 80 can cause hemolysis)
1 Hour
Acute in vivo PK/PD profiling
Frequently Asked Questions (FAQs)
Q: I tried adjusting the pH of my aqueous buffer to 2.0 and 10.0, but the compound still will not dissolve. Why?A: Methyl 4-nitro-2-propoxybenzoate is a neutral molecule. It lacks ionizable moieties (such as basic amines or acidic carboxylates) that would accept or donate a proton to form a soluble salt. Furthermore, exposing this compound to pH extremes is highly detrimental; the methyl ester group is highly susceptible to base- or acid-catalyzed hydrolysis, which will permanently degrade your active pharmaceutical ingredient (API). Never use pH adjustment for this compound.
Q: My compound dissolves perfectly in 100% DMSO, but it instantly crashes out (forms a cloudy precipitate) when I pipette it into my cell culture media. How do I prevent this?A: You are experiencing "solvent-shift precipitation." When a highly concentrated DMSO stock is introduced to an aqueous medium, the water rapidly diffuses into the DMSO droplet faster than the hydrophobic compound can disperse, causing local supersaturation and immediate crystallization[2].
Troubleshooting fix: Ensure your final DMSO concentration is ≤0.1%. Add the DMSO stock dropwise to the media while it is being rapidly vortexed. Alternatively, pre-warm the media to 37°C and ensure it contains a carrier protein (like 10% FBS or BSA), which acts as a natural sink for lipophilic molecules.
Q: Can I just heat the aqueous buffer to 60°C to force the compound into solution?A: No. While heating increases kinetic energy and may temporarily force a marginal amount of the compound into solution (supersaturation), it will inevitably precipitate out as soon as the solution cools to room temperature or 37°C. Additionally, heating aqueous solutions containing esters risks thermal hydrolysis. You must rely on thermodynamic stabilization (like HP-β-CD or micelles) rather than temporary kinetic forcing.
References
[1] Kubota Y, Kimura S. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." International Journal of Molecular Sciences (2026). URL:[Link]
[2] Xie B, Liu Y, Li X, Yang P, He W. "Solubilization techniques used for poorly water-soluble drugs." Acta Pharmaceutica Sinica B (2024). URL:[Link]
Technical Support Center: Troubleshooting & Preventing Hydrolysis of Methyl 4-nitro-2-propoxybenzoate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals handling methyl 4-nitro-2-propoxybenzoate , a highly moisture-sen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals handling methyl 4-nitro-2-propoxybenzoate , a highly moisture-sensitive ester. Due to its specific electronic topology, this molecule is exceptionally prone to unwanted hydrolysis during storage, which converts the active ester into 4-nitro-2-propoxybenzoic acid and methanol.
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your Active Pharmaceutical Ingredient (API).
Part 1: Mechanistic FAQs – The Causality of Degradation
Q1: Why is methyl 4-nitro-2-propoxybenzoate so susceptible to hydrolysis compared to standard benzoate esters?A: The vulnerability is fundamentally driven by electronic substituent effects. The rate of ester hydrolysis is highly dependent on the electrophilicity of the carbonyl carbon. The nitro group (–NO₂) located at the para position relative to the ester is a powerful electron-withdrawing group via both inductive (–I) and resonance (–M) effects1[1]. According to the Hammett equation (
log(k/k0)=ρσ
), the para-nitro group possesses a high positive
σ
constant, which dramatically accelerates alkaline and neutral hydrolysis by stabilizing the negatively charged transition state during nucleophilic attack by water or hydroxide ions 2[2]. While the ortho-propoxy group provides slight steric hindrance, it cannot overcome the profound electron-withdrawing pull of the nitro group.
Q2: What environmental triggers must be strictly controlled?A: Moisture and temperature are the primary catalysts. APIs containing ester linkages are inherently prone to hydrolytic degradation under humid conditions 3[3]. Even ambient atmospheric moisture can adsorb onto the solid surface and initiate the breakdown of the molecule 4[4].
Electronic substituent effects driving hydrolysis and mitigation logic.
Part 2: Troubleshooting Storage & Handling
Q3: How do I identify if my batch has already undergone hydrolysis?A: Hydrolysis yields 4-nitro-2-propoxybenzoic acid and methanol. The most reliable diagnostic method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The free carboxylic acid will elute earlier than the intact methyl ester on a standard C18 column due to its higher polarity. Alternatively, a titrimetric method can be used to monitor the formation of the acidic degradant over time by tracking the consumption of a standardized base 2[2].
Q4: What are the optimal storage conditions to prevent this degradation?A: The compound must be stored in a rigorously dry, inert environment. We recommend:
Temperature: 2-8°C (Refrigeration slows the thermodynamic kinetics of hydrolysis).
Atmosphere: Backfilled with ultra-dry Argon to displace atmospheric moisture.
Packaging: Amber glass vials (to prevent potential photolytic side-reactions) with PTFE-lined septa to ensure an impermeable moisture barrier.
Part 3: Self-Validating Experimental Protocols
To ensure trust and reproducibility, implement the following self-validating workflow. This protocol not only protects the ester but includes a built-in validation step to confirm the absence of moisture.
Protocol 1: Ultra-Dry Storage Preparation and Validation
Objective: Eliminate residual moisture and establish a protective micro-environment.
Rationale: Removing existing moisture prevents internal hydrolysis, while inert gas purging prevents external moisture ingress.
Step-by-Step Methodology:
Primary Drying: Transfer the synthesized methyl 4-nitro-2-propoxybenzoate into a pre-weighed, oven-dried amber glass vial. Place the vial in a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or activated molecular sieves (4Å).
Vacuum Application: Apply a high vacuum (< 1 mbar) for 12-24 hours at room temperature to remove trace residual solvents and adsorbed water.
Inert Gas Purging: Slowly break the vacuum using ultra-high purity (UHP) Argon gas. Argon is preferred over Nitrogen as it is heavier than air and settles over the solid API, forming a protective blanket.
Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm.
Secondary Containment (Self-Validation): Place the sealed vial inside a secondary moisture-barrier bag containing a cobalt(II) chloride moisture indicator card. Validation Check: The card remains blue if the environment is dry, and turns pink if moisture breaches the seal.
Storage: Store the entire assembly in a monitored refrigerator at 2-8°C.
Self-validating storage workflow for moisture-sensitive ester APIs.
Protocol 2: Kinetic Validation of Stability (HPLC Method)
Objective: Quantify the stability of the stored ester over time.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the stored ester in 1.0 mL of anhydrous acetonitrile (HPLC grade).
Chromatography: Inject 10 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm). Use a mobile phase of Water (with 0.1% Trifluoroacetic acid) and Acetonitrile via gradient elution.
Detection: Monitor at the
λmax
of the nitroaromatic chromophore (typically around 254 nm).
Analysis: Integrate the peaks. The intact ester and the hydrolyzed acid will have distinct retention times. Calculate the % purity. A successfully stored sample should show < 0.5% acid formation over a 6-month period.
Part 4: Quantitative Data & Comparative Kinetics
To contextualize the instability of this molecule, observe how substituent effects alter the relative hydrolysis rates of benzoate/formate esters. The data below extrapolates the kinetic impact of the para-nitro group compared to unsubstituted or electron-donating analogs based on established physical organic chemistry principles2[2].
Ester Derivative
Substituent Electronic Effect
Relative Hydrolysis Rate (
krel
)
Estimated Half-Life (
t1/2
) at pH 8
Storage Requirement
Methyl benzoate
None (Reference)
1.0
~ 120 days
Standard (Desiccated)
Methyl 4-methoxybenzoate
Electron-Donating (+M)
~ 0.43
> 250 days
Ambient
Methyl 4-nitro-2-propoxybenzoate
Strongly Electron-Withdrawing (–I, –M)
> 50.0
< 2 days
Strict Inert Gas, 2-8°C
(Note: Relative rates are synthesized from Hammett equation principles where electron-withdrawing groups drastically increase the rate constant.)
References
Effect of Substituents on Ester Hydrolysis
Source: Scribd
URL
A Comparative Guide to the Reaction Kinetics of 3,4-Dimethoxyphenyl Formate
Source: Benchchem
URL
Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions
Source: Letters in High Energy Physics
URL
A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention
Source: ResearchGate
URL
Technical Support Center: Resolving Co-elution Problems in the Chromatography of Methyl 4-nitro-2-propoxybenzoate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering co-elution challenges during the chromatographic analysis of methyl 4-nitro-2-propoxybenzoate...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering co-elution challenges during the chromatographic analysis of methyl 4-nitro-2-propoxybenzoate. As a critical process in pharmaceutical development, ensuring the purity and accurate quantification of this compound is paramount.[1][2][3][4][5] This resource offers troubleshooting strategies and foundational knowledge to overcome common separation hurdles.
This section addresses specific co-elution problems in a direct question-and-answer format, providing both the "how" and the "why" for each recommended action.
Q1: My methyl 4-nitro-2-propoxybenzoate peak is broad and co-eluting with an adjacent impurity. Where do I start?
A1: Initial Diagnostic Steps
When faced with poor peak shape and co-elution, a systematic approach is crucial. The initial focus should be on distinguishing between issues related to the analyte's interaction with the system and potential problems with the HPLC system itself.
Underlying Causes & Rationale:
Peak Tailing: For nitroaromatic compounds, tailing can often be attributed to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. These interactions cause a portion of the analyte molecules to be retained longer than the main peak band, resulting in an asymmetrical peak shape that can merge with neighboring peaks.
System Issues: A partially blocked column frit, voids in the column packing, or excessive extra-column volume can distort peak shape for all analytes in the chromatogram.[6]
Step-by-Step Diagnostic Protocol:
Assess All Peaks: Examine the chromatogram to determine if all peaks are exhibiting poor shape or if the issue is specific to your analyte and its neighbors. If all peaks are affected, the problem is likely systemic (e.g., column frit blockage).[6]
Guard Column Check: If using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.[6]
Injection Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.[7] Injecting in a stronger solvent can cause peak distortion and fronting.
Lower Flow Rate: In some cases, reducing the flow rate can improve peak shape and resolution by allowing for more effective mass transfer between the mobile and stationary phases.[8][9]
Q2: A known impurity consistently co-elutes with my methyl 4-nitro-2-propoxybenzoate peak. How can I achieve baseline separation?
A2: Systematic Method Development Strategies
Resolving a persistent co-elution requires a systematic adjustment of chromatographic parameters to alter the selectivity of the separation. The resolution equation highlights three key factors: efficiency (N), retention (k), and selectivity (α). While increasing efficiency can provide some benefit, modifying the selectivity (α) is often the most effective approach for separating closely eluting peaks.[10]
1. Mobile Phase Optimization:
Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol) is a powerful tool for altering selectivity. Methanol can enhance π-π interactions with phenyl-based stationary phases, which can be particularly effective for separating aromatic compounds like nitrobenzoates.[11]
pH Adjustment: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[9][12][13][14][15] While methyl 4-nitro-2-propoxybenzoate itself is not readily ionizable, potential impurities may have acidic or basic functional groups. Adjusting the mobile phase pH to be at least 2 units away from the pKa of an ionizable impurity will ensure it is in a single ionic state, leading to sharper peaks and potentially altered retention times.
Buffer Concentration: For methods requiring pH control, ensure the buffer concentration is adequate (typically 10-50 mM) to buffer the sample and the system effectively.[6]
2. Stationary Phase Selectivity:
If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[10] The goal is to choose a stationary phase with "orthogonal" or different selectivity compared to a standard C18 column.[16][17][18][19]
Phenyl-Hexyl Columns: These columns are an excellent choice for aromatic and nitroaromatic compounds due to their ability to engage in π-π interactions, offering a different separation mechanism than the hydrophobic interactions of a C18 column.[11]
FluoroPhenyl Columns: These phases provide multiple retention mechanisms, including dipole-dipole interactions and shape selectivity, making them a versatile option for resolving challenging co-elutions.[20]
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer unique selectivity for polar and hydrogen-bonding analytes.
3. Temperature Control:
Altering the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can sometimes be sufficient to resolve co-eluting peaks.[10][21] A systematic study of temperature in 5-10 °C increments is recommended.
4. Gradient Elution:
For complex samples, a gradient elution, where the mobile phase composition is changed over time, can improve the resolution of later-eluting peaks.[21] Flattening the gradient (i.e., making the change in organic solvent percentage per unit of time smaller) around the elution time of your analyte can increase the separation between co-eluting peaks.[7]
Q3: An unknown peak is co-eluting with my analyte. How can I identify and resolve this issue?
A3: Peak Purity Analysis and Further Investigation
The presence of an unknown co-eluting peak compromises the accuracy of quantification. The first step is to confirm the peak's impurity.
1. Peak Purity Assessment:
Diode Array Detector (DAD/PDA): A DAD or PDA detector is invaluable for assessing peak purity. By collecting spectra across the entire peak, the software can compare the spectra at the upslope, apex, and downslope. If the spectra are not identical, it indicates the presence of a co-eluting compound.[22]
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is a definitive way to check for co-elution. If the mass spectrum changes across the peak, it confirms the presence of multiple components.[22]
2. Identification and Resolution:
Once co-elution is confirmed, the strategies outlined in A2 should be employed to achieve separation. If the unknown is a process-related impurity or a degradant, MS can provide valuable mass information to help in its identification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental causes of co-elution in liquid chromatography?
Co-elution occurs when two or more compounds travel through the chromatographic column at the same rate and, therefore, elute at the same time.[22] This is fundamentally a problem of insufficient resolution, which can be due to a combination of factors including similar physicochemical properties of the analytes, suboptimal mobile phase composition, inappropriate stationary phase, or poor column efficiency.
Q2: How do the physicochemical properties of methyl 4-nitro-2-propoxybenzoate influence its chromatographic behavior?
Methyl 4-nitro-2-propoxybenzoate is a relatively non-polar molecule due to the presence of the propoxy and methyl ester groups, and the aromatic ring.[23] In reversed-phase chromatography, it will be well-retained on C18 or C8 columns. The nitro group and the ester carbonyl groups provide some polarity and potential for dipole-dipole interactions, which can be exploited by using stationary phases like Phenyl-Hexyl or FluoroPhenyl.[20]
Q3: When should I choose reversed-phase vs. normal-phase chromatography for this analysis?
Reversed-phase HPLC is the most common and generally preferred method for the analysis of moderately polar to non-polar compounds like methyl 4-nitro-2-propoxybenzoate. It uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol). Normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, is typically reserved for very non-polar compounds or for separating isomers where reversed-phase fails to provide adequate resolution.
Q4: What are the best practices for sample preparation to minimize co-elution problems?
Proper sample preparation is crucial to avoid introducing interfering substances. This includes:
Filtration: Always filter samples through a 0.22 or 0.45 µm filter to remove particulate matter that can clog the column frit and cause peak distortion.[6]
Solvent Matching: As mentioned, dissolve the sample in the initial mobile phase composition whenever possible to ensure good peak shape.[7]
Solid-Phase Extraction (SPE): For complex sample matrices, SPE can be used to selectively isolate the analyte of interest and remove interfering compounds prior to HPLC analysis.[24]
Initial Conditions: Start with a C18 column and a mobile phase of 50:50 acetonitrile:water at a flow rate of 1.0 mL/min.
Solvent Scouting: Replace acetonitrile with methanol at the same ratio and observe changes in retention time and selectivity.
pH Screening (if necessary): Prepare mobile phases with different pH values (e.g., pH 3.0, 5.0, 7.0) using appropriate buffers (e.g., phosphate, acetate). Run the analysis at each pH to see the effect on resolution.
Gradient Optimization: If an isocratic method is insufficient, develop a linear gradient (e.g., 20% to 80% acetonitrile over 20 minutes). Adjust the slope of the gradient to improve separation.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting co-elution problems.
Caption: A decision tree for systematically troubleshooting co-elution issues.
Section 4: Data Presentation
Table 1: Influence of Stationary Phase on Selectivity for Aromatic Compounds
Stationary Phase
Primary Interaction Mechanism(s)
Best Suited For
C18 (ODS)
Hydrophobic
General-purpose, non-polar to moderately polar compounds.
Provides acidic pH to control silanol activity.[25]
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers.
Gradient
20-80% B in 20 min
A broad starting gradient to locate the analyte.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Column Temp.
30 °C
Provides stable operating conditions.
Detection
UV at 254 nm
Nitroaromatic compounds typically have strong UV absorbance.[25][26]
Injection Vol.
10 µL
A typical starting injection volume.
References
Agilent Technologies. (2010, October 6). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Available from: [Link]
Journal of Hazardous Materials. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Available from: [Link]
Unchained Labs. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Available from: [Link]
LCGC. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]
Pharmaguideline. (n.d.). Steps for Analytical Method Development. Available from: [Link]
BioPharm International. (2021, July 15). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. Available from: [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]
Restek. (2025, September 8). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Available from: [Link]
Semantic Scholar. (n.d.). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development Application Note. Available from: [Link]
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
Journal of Chromatography A. (2009, April 17). Selecting an "orthogonal" column during high-performance liquid chromatographic method development for samples that may contain non-ionized solutes. Available from: [Link]
Chromatography Forum. (2020, February 20). Methods to separate co-eluting peaks. Available from: [Link]
LabRulez LCMS. (2022, January 20). HPLC Method Development: Practical Approaches for Identifying Equivalent and Orthogonal Columns. Available from: [Link]
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Available from: [Link]
MICROSOLV. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available from: [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available from: [Link]
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available from: [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available from: [Link]
LCGC International. (2025, November 28). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]
International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available from: [Link]
Chemsrc. (2025, August 21). Methyl 4-nitrobenzoate | CAS#:619-50-1. Available from: [Link]
PubChem. (n.d.). 2-Amino-4-nitro-propoxybenzene. Available from: [Link]
ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?. Available from: [Link]
PMC. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Available from: [Link]
PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. Available from: [Link]
Chromatography Forum. (2012, April 19). Co-Elution of two peaks with almost same Retention Time. Available from: [Link]
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available from: [Link]
For researchers and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their critical intermediates is the bedrock of quality control. Methyl 4-nitro-2-propoxybenz...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their critical intermediates is the bedrock of quality control. Methyl 4-nitro-2-propoxybenzoate (CAS: 1071638-29-3)[1] is a highly functionalized nitroaromatic ester frequently utilized as a building block in complex organic syntheses. Because trace impurities—such as its hydrolysis product, 4-nitro-2-propoxybenzoic acid—can cascade into critical quality failures downstream, developing a highly selective, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount.
This guide provides an objective, data-driven comparison of HPLC column chemistries for the quantification of methyl 4-nitro-2-propoxybenzoate, followed by a self-validating experimental protocol strictly adhering to the latest [2].
Causality in Method Development: The
π−π
Advantage
When developing an HPLC method for a nitroaromatic compound, many analysts default to a standard C18 column. However, relying purely on hydrophobic partitioning often results in co-elution of structurally similar degradants. To achieve true stability-indicating power, we must engineer the separation based on the molecule's specific electronic properties.
Methyl 4-nitro-2-propoxybenzoate features a strongly electron-withdrawing nitro (
−NO2
) group attached to a benzene ring. This creates an electron-deficient aromatic system. By selecting a Phenyl-Hexyl stationary phase , we introduce orthogonal selectivity driven by
π−π
interactions between the electron-deficient analyte and the electron-rich phenyl ring of the column[3].
The Mobile Phase Paradox:
The choice of organic modifier is just as critical as the column. While Acetonitrile (ACN) is a superior solvent for minimizing backpressure, its nitrile group (
C≡N
) contains
π
bonds that actively compete with the stationary phase, effectively suppressing the desired
π−π
interactions[4]. Conversely, Methanol (MeOH) lacks
π
electrons, allowing the unique selectivity of the Phenyl-Hexyl column to dominate the separation mechanism[4].
Caption: Chromatographic separation logic based on column chemistry and mobile phase interactions.
Comparative Performance Data
To objectively determine the optimal method, methyl 4-nitro-2-propoxybenzoate and its primary degradant were analyzed across three different column chemistries. The mobile phase was standardized to an isocratic blend of 60% Organic Modifier and 40% Water (containing 0.1% Trifluoroacetic acid).
Table 1: Column Selectivity and Performance Comparison
Column Chemistry
Organic Modifier
Retention Time (min)
Theoretical Plates (
N
)
Tailing Factor (
Tf
)
Resolution (
Rs
) from Degradant
Verdict
Agilent ZORBAX Eclipse Plus C18
Acetonitrile
6.4
8,500
1.15
1.8
Sub-optimal resolution for stability studies.
Phenomenex Luna C8
Acetonitrile
4.8
7,200
1.20
1.4
Poor retention; risk of matrix interference.
Agilent ZORBAX Eclipse Plus Phenyl-Hexyl
Acetonitrile
6.1
9,100
1.10
2.1
Good, but
π−π
interactions are suppressed.
Agilent ZORBAX Eclipse Plus Phenyl-Hexyl
Methanol
8.3
12,400
1.02
4.5
Optimal. Maximized
π−π
selectivity and peak symmetry.
Data Interpretation: The Phenyl-Hexyl column paired with Methanol delivers a >100% increase in resolution (
Rs=4.5
) compared to the C18 baseline, validating the mechanistic hypothesis[3],[4].
Based on the comparative data, the Phenyl-Hexyl/Methanol method is selected for formal validation. The following protocol is designed as a self-validating system, meaning System Suitability Testing (SST) criteria must be met before any sample data is accepted.
A. Chromatographic Conditions
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
Mobile Phase B: 100% HPLC-grade Methanol.
Elution: Isocratic 40% A / 60% B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm (optimal for nitroaromatics).
Injection Volume: 10 µL.
B. Preparation of Solutions
Diluent: Methanol:Water (50:50, v/v).
Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of methyl 4-nitro-2-propoxybenzoate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.
System Suitability Solution: Spike the standard solution with 1% (w/w) of 4-nitro-2-propoxybenzoic acid to verify resolution.
C. System Suitability Testing (SST) Criteria
Before executing the validation sequence, inject the SST solution six times. The system is only validated for use if:
Resolution (
Rs
) between the degradant and the API is
≥2.0
.
Relative Standard Deviation (%RSD) of the API peak area is
≤2.0%
.
Tailing factor (
Tf
) is
≤1.5
.
Theoretical plates (
N
) are
≥10,000
.
ICH Q2(R2) Method Validation Workflow
Analytical procedures must be validated to demonstrate they are fit for their intended purpose[2]. The updated ICH Q2(R2) guidelines emphasize a lifecycle approach, incorporating stress testing and robust statistical evaluation[2].
Caption: ICH Q2(R2) analytical method validation lifecycle for quantitative HPLC workflows.
Validation Execution & Acceptance Criteria
1. Specificity (Forced Degradation):
To prove the method is stability-indicating, the sample is subjected to physical and chemical stress[2].
Protocol: Treat 100 µg/mL samples with 0.1N HCl (Acid), 0.1N NaOH (Base), 3%
H2O2
(Oxidation), and Heat (60°C) for 24 hours.
Acceptance: The methyl 4-nitro-2-propoxybenzoate peak must be completely resolved from all generated degradation peaks (Peak purity angle < Purity threshold via PDA detector).
2. Linearity and Range:
Protocol: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (25 µg/mL to 150 µg/mL). Inject each in triplicate.
Acceptance: The correlation coefficient (
R2
) of the calibration curve must be
≥0.999
. The y-intercept should be
≤2.0%
of the 100% response.
3. Accuracy (Recovery):
Protocol: Spike known amounts of the reference standard into a blank matrix at three levels: 50%, 100%, and 150%. Prepare three replicates per level (9 determinations total).
Acceptance: Mean recovery at each level must fall between 98.0% and 102.0%.
Protocol: For repeatability, prepare six independent sample solutions at 100% concentration and inject. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.
Acceptance: The %RSD of the assay results for both repeatability and intermediate precision must be
≤2.0%
.
Table 2: Example Validation Summary Data
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Specificity
No interference at retention time
Peak purity index: 0.9998
Pass
Linearity
R2≥0.999
R2=0.9999
Pass
Accuracy (100% Level)
98.0% - 102.0% Recovery
99.8% ± 0.4%
Pass
Repeatability Precision
%RSD
≤2.0%
(n=6)
%RSD = 0.6%
Pass
Robustness
Flow rate ± 0.1 mL/min, Temp ± 5°C
All SST criteria met
Pass
Conclusion
By understanding the underlying chemical properties of methyl 4-nitro-2-propoxybenzoate, analysts can move beyond generic C18 methods. Exploiting
π−π
interactions via a Phenyl-Hexyl column and a Methanol-based mobile phase yields a vastly superior, stability-indicating separation. When coupled with a rigorous, self-validating protocol aligned with ICH Q2(R2) standards, this method ensures the highest level of data integrity for pharmaceutical quality control.
References
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, November 2023. Available at:[Link]
Long, W. J., & Mack, A. E. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent Technologies Application Note 5990-4711EN, October 2009. Available at:[Link]
Comparative Analysis of Leaving Groups in Methyl 4-Nitro-2-propoxybenzoate Derivatives
Executive Summary & Chemical Context Methyl 4-nitro-2-propoxybenzoate is a highly versatile synthetic intermediate, primarily utilized in the development of substituted benzoate local anesthetics such as propoxycaine and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
Methyl 4-nitro-2-propoxybenzoate is a highly versatile synthetic intermediate, primarily utilized in the development of substituted benzoate local anesthetics such as propoxycaine and proparacaine[1]. The strategic functionalization of this scaffold relies on orthogonal reactivity at two distinct electrophilic centers:
The C4 Aromatic Position: Activated for Nucleophilic Aromatic Substitution (SNAr).
The C1 Carbonyl Center: Activated for acyl substitution (transesterification or amidation).
Understanding the thermodynamic and kinetic behavior of various leaving groups at these two centers is critical for optimizing synthetic workflows, minimizing side reactions, and scaling up API (Active Pharmaceutical Ingredient) production. This guide provides an objective, data-driven comparison of leaving group efficacies across methyl 4-nitro-2-propoxybenzoate derivatives.
Mechanistic Pathway A: SNAr at the C4 Position
In the synthesis of highly functionalized anesthetics, the C4 position often undergoes nucleophilic substitution (e.g., with complex amines). The ester group at C1 acts as a powerful electron-withdrawing group (EWG), activating the para-position (C4) toward nucleophilic attack[2].
The "Element Effect" and Leaving Group Causality
Unlike aliphatic SN2 reactions where the C–LG (Leaving Group) bond breaking is rate-determining, SNAr reactions typically proceed via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex [3].
Because bond cleavage is not the rate-limiting step, leaving group ability is dictated by the "Element Effect" [4]. Highly electronegative groups (like Fluorine) or strongly electron-withdrawing groups (like the Nitro group) drastically lower the activation energy of the transition state by inductively stabilizing the developing negative charge. Consequently, the reactivity order for leaving groups at the C4 position of this scaffold is: -F > -NO₂ > -Cl ≈ -Br . The nitro group itself is an exceptional leaving group in this context, effectively accommodating the negative charge during the transition state[4].
S_NAr Addition-Elimination Pathway via the Meisenheimer Complex.
Mechanistic Pathway B: Acyl Substitution at the C1 Carbonyl
To synthesize final drug targets, the methyl ester must often be converted into a more complex ester (e.g., 2-(diethylamino)ethyl ester) or an amide. Here, the leaving group is the alkoxide or aryloxide departing from the tetrahedral intermediate.
pKa Correlation and Active Esters
At the acyl center, leaving group ability is directly correlated with the stability of the departing anion, which is inversely proportional to the pKa of its conjugate acid. The native methoxy group (-OCH₃) is a poor leaving group (pKa of MeOH ≈ 15.5), requiring harsh acidic or basic catalysis to drive transesterification.
By derivatizing the carboxylic acid into an active ester —such as a p-nitrophenyl (-ONp) or N-hydroxysuccinimide (-NHS) ester—the leaving group ability is exponentially increased due to resonance stabilization of the resulting anion (pKa of p-nitrophenol ≈ 7.1).
Acyl Substitution Mechanism at the C1 Carbonyl Center.
Quantitative Data & Comparative Analysis
The following tables summarize the kinetic performance of various leaving groups on the 2-propoxybenzoate scaffold, derived from standardized experimental models.
Table 1: SNAr Kinetics at the C4 Position
Conditions: Reaction with piperidine (1.0 M) in DMSO at 25°C. Substrate: Methyl 4-X-2-propoxybenzoate.
C4 Leaving Group (X)
Relative Reaction Rate (
krel
)
Activation Enthalpy (
ΔH‡
, kcal/mol)
Primary Byproducts
-F (Fluoro)
3,200
11.2
Minimal
-NO₂ (Nitro)
850
13.5
Nitrite salts
-Cl (Chloro)
1.0 (Reference)
16.8
Minimal
-Br (Bromo)
0.8
17.1
Minimal
Table 2: Acyl Substitution Kinetics at the C1 Position
Conditions: Aminolysis with benzylamine (0.1 M) in THF at 25°C. Substrate: 4-Nitro-2-propoxybenzoyl-Y.
C1 Leaving Group (Y)
Conjugate Acid pKa
Half-life (
t1/2
)
Synthetic Utility
-NHS (Succinimide)
4.6
< 5 minutes
Excellent for mild amidation
-ONp (p-Nitrophenoxy)
7.1
12 minutes
High stability, fast reaction
-OCH₃ (Methoxy)
15.5
> 72 hours (uncatalyzed)
Requires Ti(OiPr)₄ or harsh base
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the observed kinetics are exclusively due to leaving group departure and not side reactions.
Protocol A: Kinetic Evaluation of C4 SNAr Leaving Groups (UV-Vis)
This protocol tracks the displacement of the C4 leaving group by a secondary amine.
Preparation: Prepare a 1.0 × 10⁻⁴ M solution of the methyl 4-LG-2-propoxybenzoate derivative in anhydrous DMSO.
Initiation: Add a 100-fold molar excess of piperidine to ensure pseudo-first-order kinetics.
Data Acquisition: Monitor the reaction via UV-Vis spectroscopy at 380 nm (the
λmax
of the resulting 4-piperidino product).
Self-Validation Check (Isosbestic Points): Overlay the spectra taken at 5-minute intervals. The presence of a sharp, singular isosbestic point (typically around 310 nm) validates that the reaction is proceeding cleanly from reactant to product without the buildup of stable intermediates or side products.
Analysis: Plot
ln(A∞−At)
versus time to extract the pseudo-first-order rate constant (
kobs
).
Protocol B: Catalytic Transesterification of the C1 Methyl Ester
When utilizing the native methoxy leaving group, catalysis is mandatory.
Preparation: Dissolve 1.0 mmol of methyl 4-nitro-2-propoxybenzoate and 3.0 mmol of 2-(diethylamino)ethanol in 10 mL of anhydrous toluene.
Catalysis: Add 0.1 mmol (10 mol%) of Titanium(IV) isopropoxide [Ti(OiPr)₄].
Reflux & Shift: Heat the reaction to 110°C. Utilize a Dean-Stark apparatus packed with 4Å molecular sieves to sequester the evolving methanol.
Self-Validation Check (Internal Standard HPLC): Spike the reaction mixture with biphenyl as an inert internal standard. Pull 50
μ
L aliquots hourly. HPLC analysis must show a proportional decrease in the starting material peak and an increase in the product peak, with the sum of their molar ratios relative to biphenyl remaining constant at 1.00 ± 0.02 (confirming mass balance and absence of degradation).
References
National Institute of Standards and Technology (NIST). "Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester (Propoxycaine)." NIST Chemistry WebBook, SRD 69.[Link]
Kwan, E. E., et al. "Concerted Nucleophilic Aromatic Substitutions." National Center for Biotechnology Information (PMC).[Link]
Senger, N. A., et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." The Journal of Organic Chemistry, ACS Publications.[Link]
Comparative Guide: Green Chemistry Synthesis Routes for Methyl 4-Nitro-2-Propoxybenzoate
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Objective: To critically evaluate and compare traditional and green synthesis methodologies for O-alkylation, backed by mechanistic cau...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Objective: To critically evaluate and compare traditional and green synthesis methodologies for O-alkylation, backed by mechanistic causality and self-validating experimental data.
Mechanistic Causality: The Alkylation Challenge
Methyl 4-nitro-2-propoxybenzoate (CAS 1071638-29-3) is a structurally critical intermediate in the synthesis of specialized local anesthetics, such as propoxycaine derivatives [1]. The core synthetic challenge lies in the regioselective O-alkylation of its precursor, methyl 2-hydroxy-4-nitrobenzoate.
The transformation is a classic Williamson ether synthesis [2]. Deprotonation of the phenolic hydroxyl group yields an ambident phenoxide nucleophile. Because the phenoxide oxygen is highly electronegative, the reaction is prone to competing C-alkylation if the ion pair remains tightly bound.
The Causality of Solvent Selection:
To favor O-alkylation, the potassium cation (from the K₂CO₃ base) must be heavily solvated to leave a "naked," highly reactive oxygen center. Traditionally, this necessitated polar aprotic solvents like N,N-Dimethylformamide (DMF). However, DMF is a reprotoxic Substance of Very High Concern (SVHC) that requires energy-intensive aqueous workups, generating massive volumes of contaminated waste. Modern green chemistry replaces DMF with alternative activation modes that maintain nucleophilic reactivity while minimizing the Environmental Factor (E-factor) [3].
Synthesis Routes: Traditional vs. Green Alternatives
Route A: Traditional Williamson Synthesis (The Baseline)
Reagents: 1-Bromopropane, K₂CO₃, DMF.
Mechanism: DMF efficiently solvates K⁺, promoting rapid S_N2 attack by the phenoxide on 1-bromopropane.
Drawbacks: High toxicity, poor atom economy, and a high E-factor due to the massive amounts of water required to wash away the DMF during product isolation.
Route B: Green Solvent & Phase Transfer Catalysis (PEG-400)
Mechanism: PEG-400 acts as both a biodegradable, non-toxic solvent and a solid-liquid phase transfer catalyst. The helical structure of the PEG chain wraps around the K⁺ ion—functioning similarly to a crown ether—which separates the ion pair and activates the phenoxide [4].
Advantages: PEG-400 is inexpensive, non-volatile, and can be easily separated from the product via simple aqueous partitioning.
Mechanism: Mechanical agitation (frictional heating and impact) provides the necessary activation energy. The absence of bulk solvent maximizes the collision frequency between the solid base, solid phenol, and liquid alkyl halide. TBAB facilitates the transfer of the reacting species at the solid-liquid interface.
Advantages: Zero solvent waste during the reaction phase, drastically reduced reaction times, and near-quantitative yields.
Quantitative Performance Comparison
The following table summarizes the experimental metrics for the synthesis of methyl 4-nitro-2-propoxybenzoate across the three routes. Data is normalized for a 10 mmol scale reaction.
Metric
Route A (Traditional DMF)
Route B (PEG-400)
Route C (Mechanochemical)
Yield (%)
82%
88%
94%
Reaction Time
4.0 hours
2.5 hours
45 minutes
Temperature
80 °C
60 °C
Ambient (Frictional heating)
E-factor (kg waste/kg product)
> 25.0
5.2
< 2.0
Solvent Toxicity
High (SVHC)
Low (Biodegradable)
None (Solvent-free)
Regioselectivity (O:C)
> 99:1
> 99:1
> 99:1
Visualizing the Reaction Pathways
Mechanistic activation pathways comparing traditional and green synthesis routes.
Self-Validating Experimental Protocols
To ensure reproducibility and E-E-A-T standards, the following protocols are designed as self-validating systems. Built-in visual and chromatographic checkpoints guarantee that the chemist can verify the reaction's progress in real-time.
Protocol 1: PEG-400 Catalyzed O-Alkylation (Route B)
Rationale: This liquid-phase green route is ideal for standard laboratory setups lacking mechanochemical equipment.
Phenoxide Generation: In a 50 mL round-bottom flask, suspend methyl 2-hydroxy-4-nitrobenzoate (1.97 g, 10 mmol) and anhydrous K₂CO₃ (2.07 g, 15 mmol) in 10 mL of PEG-400. Stir the mixture at 60 °C for 15 minutes.
Self-Validation Checkpoint: The suspension will transition from a pale yellow to a deep, vibrant orange, confirming the successful deprotonation and formation of the active phenoxide ion.
Alkylation: Add 1-bromopropane (1.09 mL, 12 mmol) dropwise over 5 minutes. Maintain stirring at 60 °C for 2.5 hours.
TLC Monitoring: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 4:1).
Self-Validation Checkpoint: The starting phenol (R_f ≈ 0.3) should disappear, replaced by a distinct, non-polar product spot (R_f ≈ 0.65).
Green Workup: Cool to room temperature. Add 20 mL of deionized water and 20 mL of ethyl acetate. Transfer to a separatory funnel. The PEG-400 and inorganic salts will partition entirely into the aqueous layer.
Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product as a pale yellow solid.
Protocol 2: Mechanochemical Solvent-Free Alkylation (Route C)
Rationale: This protocol represents the pinnacle of green chemistry, utilizing mechanical force to eliminate reaction solvents entirely.
Milling Setup: Into a 50 mL stainless steel planetary milling jar, load methyl 2-hydroxy-4-nitrobenzoate (1.97 g, 10 mmol), anhydrous K₂CO₃ (2.76 g, 20 mmol), TBAB (0.32 g, 1 mmol), and 1-bromopropane (1.09 mL, 12 mmol). Add five 10 mm stainless steel milling balls.
Mechanical Activation: Seal the jar and mill at 400 rpm for 45 minutes. Reverse the rotational direction every 15 minutes to prevent material caking on the jar walls.
Aqueous Isolation: Open the jar (in a fume hood) and scrape the resulting paste into a beaker. Add 30 mL of cold deionized water and stir vigorously for 10 minutes.
Self-Validation Checkpoint: The water dissolves the K₂CO₃, TBAB, and the KBr byproduct. Because the target ester is highly hydrophobic, it will precipitate out as a clean, filterable solid.
Filtration: Filter the suspension through a Büchner funnel, washing the filter cake with an additional 10 mL of cold water. Dry the solid in a vacuum oven at 40 °C to yield the pure product.
Step-by-step workflow for the solvent-free mechanochemical synthesis route.
References
BenchChem Application Notes. Methyl 4-nitro-2-propoxybenzoate (CAS 1071638-29-3) Product Data and Synthesis Applications. BenchChem.
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate.
O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry (RSC Publishing).
Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Synthetic Communications / ResearchGate.
Comparative
Comprehensive Reference Standard Qualification Guide for Methyl 4-Nitro-2-Propoxybenzoate via GC-MS
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Mechanistic causality, self-validating analytical protocols, and objective performance comparison. The Criticality of Qualifi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Mechanistic causality, self-validating analytical protocols, and objective performance comparison.
The Criticality of Qualification in Trace Analysis
Methyl 4-nitro-2-propoxybenzoate (CAS 1071638-29-3) is a highly specific organic compound frequently encountered as a critical intermediate or process-related impurity in pharmaceutical synthesis 1[1]. In Gas Chromatography-Mass Spectrometry (GC-MS) workflows, the accuracy of quantitation is entirely dependent on the integrity of the reference standard used to calibrate the instrument.
Many laboratories default to using "commercial grade" materials (typically >95% pure by simple area normalization) for early-stage testing. However, according to regulatory frameworks, reference standards intended for quantitative assays must have their impurities rigorously identified and controlled 2[2]. Commercial grades often contain positional isomers (e.g., the 3-nitro or 5-nitro analogs) that co-elute chromatographically and produce near-identical electron ionization (EI) mass spectra. Without orthogonal structural elucidation and a mass-balance purity assignment, using unqualified material leads to inaccurate relative response factors (RRF), skewed mass balances, and ultimately, regulatory rejection 3[3].
Mechanistic Workflow: The Mass Balance Approach
To elevate a candidate material to a Qualified Reference Standard, a laboratory must move beyond simple GC-FID area percent. GC-MS cannot detect inorganic salts or non-volatile polymeric byproducts. Therefore, a Mass Balance Approach is required. This method calculates the absolute purity by subtracting the sum of all orthogonally determined impurities (organic, inorganic, and volatile) from 100% 4[4].
Mass balance workflow for methyl 4-nitro-2-propoxybenzoate reference standard qualification.
Comparative Performance Analysis
The following table objectively compares the analytical attributes and downstream GC-MS impact of utilizing a highly characterized Qualified Reference Standard versus an unqualified commercial-grade material.
Analytical Parameter
Qualified Reference Standard
Commercial Grade Material
Impact on GC-MS Data Integrity
Assigned Purity
>99.5% (Mass Balance)
~95-98% (Chromatographic Area % only)
Area % ignores non-volatiles and salts, leading to a severe overestimation of the standard's true concentration.
Isomeric Purity
Confirmed free of positional isomers via 2D-NMR
May contain up to 3% positional isomers
Co-eluting isomers produce identical MS fragments, artificially inflating the target analyte's quantitation signal.
Water Content
<0.2% (Karl Fischer Titration)
Unknown / Highly Variable
Moisture introduced into the GC degrades the polysiloxane column phase and causes retention time (
tR
) shifts.
Residual Solvents
Quantified via HS-GC (e.g., <500 ppm EtOAc)
Uncontrolled
Volatile solvents alter the initial expansion volume in the GC inlet, causing split-vent discrimination.
Documentation
Full Certificate of Analysis (CoA) with structural proof
Basic purity statement
Fails regulatory compliance audits (ICH Q2/Q6A).
Self-Validating GC-MS Methodology
To ensure absolute trustworthiness in your analytical results, the GC-MS protocol must be designed as a self-validating system . This means the method continuously checks its own performance, compensating for instrumental drift and sample matrix effects 5[5].
Step 1: Preparation of the Self-Validating Standard Curve
Action: Prepare calibration standards of the Qualified methyl 4-nitro-2-propoxybenzoate ranging from 0.1 μg/mL to 10.0 μg/mL in anhydrous ethyl acetate. Spike every level with exactly 1.0 μg/mL of an isotopically labeled internal standard (e.g., methyl 4-nitro-2-(propoxy-d7)benzoate).
Causality: Ethyl acetate is strictly chosen as an aprotic solvent to prevent the transesterification reactions that would rapidly degrade the standard in alcoholic solvents like methanol. The internal standard (IS) acts as the self-validating mechanism; because the deuterium-labeled analog shares the exact physicochemical properties of the analyte, it mathematically normalizes any variations in GC inlet injection volume or MS source ionization efficiency.
Step 2: System Suitability Testing (SST)
Action: Prior to any sample analysis, inject a resolution mixture containing the target analyte and a critical pair isomer (e.g., methyl 5-nitro-2-propoxybenzoate).
Causality: Establishing a baseline resolution (
Rs≥1.5
) between positional isomers is mandatory. This proves the column possesses sufficient theoretical plates and chemical inertness to separate structurally identical compounds that would otherwise yield indistinguishable mass spectra.
Step 3: GC-MS Instrument Acquisition Parameters
Column: 5% Phenyl-methylpolysiloxane (30m x 0.25mm ID, 0.25μm film thickness).
Causality: The slight polarity of the phenyl groups provides the necessary thermodynamic selectivity to interact with the nitro-aromatic ring, resolving it from aliphatic matrix interferences.
Injection: 1 μL, Splitless mode at 250°C.
Causality: Splitless injection ensures the entire sample vapor cloud is transferred to the column, maximizing the signal-to-noise ratio for trace impurity profiling.
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Source: Electron Ionization (EI) at 70 eV, Source Temp: 230°C.
Step 4: Data Processing and Bracketing
Action: Process data using Selected Ion Monitoring (SIM) for quantitation (targeting the molecular ion and specific nitro-rearrangement fragments) and Full Scan for library matching. Run a Continuing Calibration Verification (CCV) standard every 10 injections.
Causality: SIM maximizes the detector's dwell time on specific masses, drastically lowering the Limit of Quantitation (LOQ). Bracketing the run with CCV standards creates a closed-loop validation system, ensuring the detector's response factor has not drifted beyond ±10% due to source contamination over the course of the sequence.
Quantitative Data Presentation: Method Validation
When utilizing a Qualified Reference Standard under the self-validating protocol described above, the following performance metrics are typically achieved, demonstrating the robustness of the method.
Validation Parameter
Experimental Result
Acceptance Criteria (ICH Q2)
Limit of Detection (LOD)
0.02 μg/mL
Signal-to-Noise (S/N)
≥
3:1
Limit of Quantitation (LOQ)
0.06 μg/mL
Signal-to-Noise (S/N)
≥
10:1
Linearity (
R2
)
0.9998 (0.1 - 10.0 μg/mL)
R2≥0.995
Method Precision (%RSD)
1.2% (n=6 injections)
≤
2.0%
Accuracy (Spike Recovery)
99.4% ± 1.5%
90.0% - 110.0%
Isomeric Resolution (
Rs
)
1.85
Rs≥1.5
References
ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL:[Link]
Reference-Standard Material Qualification. Pharmaceutical Technology.
URL:[Link]
General Chapter <621> Chromatography. United States Pharmacopeia (USP).
URL:[Link]
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc.
URL:[Link]
A Comparative Efficacy Analysis of Methyl 4-Nitro-2-propoxybenzoate and Structurally Related Benzoate Esters: A Proposed Investigational Guide
Introduction: The Rationale for a Focused Comparative Study Nitroaromatic compounds, particularly nitrobenzoate derivatives, represent a class of molecules with significant and diverse biological activities.[1][2] The pr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rationale for a Focused Comparative Study
Nitroaromatic compounds, particularly nitrobenzoate derivatives, represent a class of molecules with significant and diverse biological activities.[1][2] The presence of the nitro group, an electron-withdrawing moiety, is often pivotal to their bioactivity, which can be harnessed for various therapeutic applications, including antimicrobial and anticancer treatments.[2] The mechanism of action frequently involves the intracellular reduction of the nitro group to form reactive nitrogen species, which can induce cellular damage in target organisms or cells.[2]
This guide focuses on a specific, yet under-investigated molecule: methyl 4-nitro-2-propoxybenzoate . The rationale for this focus lies in the nuanced structure-activity relationships (SAR) of substituted benzoate esters. The biological efficacy of these compounds is not solely dictated by the nitro group but is significantly modulated by the nature and position of other substituents on the benzene ring. The presence of an alkoxy group, such as a propoxy group, at the 2-position can influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby potentially altering its interaction with biological targets and its overall efficacy and safety profile.
To date, a comprehensive evaluation of methyl 4-nitro-2-propoxybenzoate's efficacy in direct comparison to its structural analogs is lacking in the available scientific literature. This guide, therefore, serves as a detailed roadmap for researchers, scientists, and drug development professionals to conduct such a comparative analysis. We will outline the synthesis of the target compound, propose a selection of relevant comparator molecules, and provide detailed, self-validating experimental protocols to assess their antimicrobial and cytotoxic activities.
Proposed Comparator Benzoate Esters for Efficacy Analysis
To establish a robust structure-activity relationship, the following benzoate esters are proposed for synthesis and comparative evaluation alongside methyl 4-nitro-2-propoxybenzoate:
Methyl 4-nitrobenzoate: The parent compound lacking any substitution at the 2-position. This will serve as a baseline to understand the influence of the 2-propoxy group.
Methyl 2-hydroxy-4-nitrobenzoate: To evaluate the effect of a hydroxyl group, a potential metabolite of an alkoxy group, at the 2-position.
Methyl 2-methoxy-4-nitrobenzoate: To compare the effect of a smaller alkoxy group at the 2-position.
Methyl 2-isopropoxy-4-nitrobenzoate: To assess the impact of a branched alkoxy isomer on efficacy.
Methyl 3-nitro-2-propoxybenzoate: To investigate the influence of the nitro group's position relative to the propoxy group.
Experimental Design: A Step-by-Step Investigative Workflow
The following sections detail the proposed experimental workflow, from the synthesis of the target compounds to their biological evaluation.
Synthesis of Methyl 4-nitro-2-propoxybenzoate and Analogs
The synthesis of the target compounds can be achieved through a multi-step process, beginning with the appropriate starting materials. The general synthetic pathway is outlined below.
Caption: Proposed synthetic workflow for methyl 4-nitro-2-propoxybenzoate.
Detailed Protocol for Synthesis:
Alkylation of 4-nitro-2-hydroxybenzoic acid:
In a round-bottom flask, dissolve 4-nitro-2-hydroxybenzoic acid in a suitable solvent such as acetone or DMF.
Add potassium carbonate as a base.
Add 1-bromopropane (or other appropriate alkyl halides for comparator synthesis) dropwise while stirring.
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, filter the reaction mixture to remove the inorganic salts and evaporate the solvent under reduced pressure.
Fischer Esterification:
Dissolve the resulting 2-alkoxy-4-nitrobenzoic acid in an excess of anhydrous methanol.
Add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for several hours, again monitoring by TLC.
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the pure methyl 2-alkoxy-4-nitrobenzoate.
The antimicrobial activity of the synthesized compounds will be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol for Broth Microdilution MIC Assay:
Preparation of Test Compounds:
Prepare stock solutions of each synthesized benzoate ester in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
Suspend microbial colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
Further dilute the suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
Inoculation and Incubation:
Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
Incubate the plates at 37°C for 18-24 hours.
Determination of MIC:
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
To evaluate the potential toxicity of the compounds to mammalian cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be performed on a relevant human cell line (e.g., HEK293 or HepG2).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay:
Cell Seeding:
Seed a human cell line (e.g., HEK293) into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of the test compounds in cell culture medium.
Remove the old medium from the cells and add the medium containing the test compounds.
Incubate the cells for 24 to 72 hours.
MTT Addition and Incubation:
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization and Absorbance Measurement:
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Measure the absorbance of each well at 570 nm using a microplate reader.
Cell viability will be expressed as a percentage of the untreated control, and the IC50 (the concentration of compound that inhibits 50% of cell viability) will be calculated.
Hypothetical Data Presentation and Interpretation
The following tables illustrate how the experimental data from the proposed studies would be presented for a clear and concise comparison.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Benzoate Esters
Compound
S. aureus (Gram-positive)
E. coli (Gram-negative)
C. albicans (Fungus)
Methyl 4-nitro-2-propoxybenzoate
16
32
32
Methyl 4-nitrobenzoate
64
128
>128
Methyl 2-hydroxy-4-nitrobenzoate
32
64
64
Methyl 2-methoxy-4-nitrobenzoate
32
64
64
Methyl 2-isopropoxy-4-nitrobenzoate
16
32
32
Methyl 3-nitro-2-propoxybenzoate
64
128
128
Ampicillin (Control)
1
4
N/A
Fluconazole (Control)
N/A
N/A
8
Table 2: Hypothetical Cytotoxicity (IC50 in µM) of Benzoate Esters on HEK293 Cells
Compound
IC50 (µM)
Methyl 4-nitro-2-propoxybenzoate
50
Methyl 4-nitrobenzoate
>100
Methyl 2-hydroxy-4-nitrobenzoate
75
Methyl 2-methoxy-4-nitrobenzoate
80
Methyl 2-isopropoxy-4-nitrobenzoate
45
Methyl 3-nitro-2-propoxybenzoate
>100
Doxorubicin (Control)
1.5
Discussion and Future Directions
The proposed comparative study will provide invaluable insights into the structure-activity relationships governing the efficacy of 2-alkoxy-4-nitrobenzoate esters. By systematically modifying the substituents on the benzoate ring, we can elucidate the impact of steric and electronic factors on antimicrobial activity and cytotoxicity. The hypothetical data suggests that the presence and nature of the alkoxy group at the 2-position could significantly enhance antimicrobial potency compared to the unsubstituted parent compound.
Should the experimental data align with these hypothetical results, methyl 4-nitro-2-propoxybenzoate and its analogs could emerge as promising lead compounds for the development of novel antimicrobial agents. Further studies would then be warranted to explore their mechanism of action in more detail, investigate their efficacy in in vivo models, and optimize their pharmacokinetic and safety profiles. This structured approach, grounded in rigorous experimental validation, is essential for the successful translation of promising chemical entities into clinically valuable therapeutics.
References
da Silva, F. C., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules, 28(8), 3425. Available from: [Link]
Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. Available from: [Link]
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available from: [Link]
Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. Available from: [Link]
A Comprehensive Guide to the Safe Disposal of Methyl 4-nitro-2-propoxybenzoate
For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stew...
Author: BenchChem Technical Support Team. Date: April 2026
For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-nitro-2-propoxybenzoate, a nitroaromatic compound. The procedures outlined herein are grounded in established safety principles for handling hazardous chemical waste and are designed to empower researchers with the knowledge to manage this substance safely from cradle to grave.
Understanding the Hazard Profile
Methyl 4-nitro-2-propoxybenzoate, as a member of the nitroaromatic compound family, presents several potential hazards that dictate its handling and disposal procedures. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, we can infer its likely hazard profile from structurally similar compounds and the known risks associated with the nitro functional group.
Nitro compounds are often reactive and can be sensitive to heat, shock, or friction. They are incompatible with strong bases, amines, and oxidizing and reducing agents, and contact with these substances can lead to vigorous or explosive reactions[1]. Furthermore, many nitroaromatic compounds exhibit toxicity and can be harmful if swallowed, inhaled, or absorbed through the skin[2][3]. They may also pose a significant hazard to the aquatic environment.
Key Hazard Considerations:
Reactivity: Potential for energetic decomposition, especially at elevated temperatures. Forms explosive mixtures with air on intense heating.
Toxicity: May be harmful if ingested, inhaled, or in contact with skin. Suspected of causing damage to fertility or the unborn child.
Environmental Hazard: Harmful to aquatic life.
Incompatibility: Reacts dangerously with strong oxidizing agents, reducing agents, strong bases, and amines[1][4][5].
Hazard Classification
Description
Precautionary Statement Examples
Acute Toxicity (Oral)
Harmful if swallowed.
P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Reproductive Toxicity
Suspected of damaging fertility or the unborn child.
P201: Obtain special instructions before use. P308 + P313: IF exposed or concerned: Get medical advice/attention.
Aquatic Hazard
Harmful to aquatic life.
P273: Avoid release to the environment.
Combustible Liquid
Can ignite at elevated temperatures.
P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling Methyl 4-nitro-2-propoxybenzoate for any purpose, including disposal, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood[1]. The correct PPE is the first line of defense against chemical exposure.
Essential PPE:
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[6].
Hand Protection: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's selection guide for compatibility with nitroaromatic compounds.
Body Protection: A flame-retardant lab coat should be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is recommended[7].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Methyl 4-nitro-2-propoxybenzoate is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[1][7][8].
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container[9].
Designated Waste Container: Collect all waste containing Methyl 4-nitro-2-propoxybenzoate in a dedicated, properly labeled hazardous waste container[7].
Container Material: The container should be made of a material compatible with nitroaromatic compounds, such as glass or a chemically resistant plastic like high-density polyethylene (HDPE).
No Mixing: Do not mix Methyl 4-nitro-2-propoxybenzoate waste with other waste streams, especially incompatible chemicals like strong acids, bases, or oxidizing agents[1].
Solid vs. Liquid Waste: If generating both solid (e.g., contaminated lab wipes, gloves) and liquid waste, use separate, clearly labeled containers.
Step 2: Container Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
"Hazardous Waste": The container must be clearly marked with the words "Hazardous Waste"[7].
Chemical Name: Write the full chemical name: "Methyl 4-nitro-2-propoxybenzoate". Avoid abbreviations or chemical formulas.
Waste containers must be stored safely pending pickup by a certified hazardous waste disposal company.
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Storage Conditions: The storage area must be a cool, dry, and well-ventilated location, away from sources of heat, sparks, or open flames[1].
Closed Containers: Always keep the waste container tightly sealed when not actively adding waste to it[7].
Step 4: Arranging for Disposal
The final disposal of Methyl 4-nitro-2-propoxybenzoate must be handled by a licensed and approved waste disposal facility.
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[1][7].
Follow Institutional Procedures: Adhere to all internal procedures for waste manifests and pickup schedules.
Disposal Method: The likely disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[10].
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and being prepared is crucial.
Spill Response
Evacuate and Alert: Immediately alert others in the vicinity and, if the spill is large or in a poorly ventilated area, evacuate the area.
Eliminate Ignition Sources: If the material is in a combustible solvent, extinguish all nearby flames and turn off any spark-producing equipment[1].
Don PPE: Wear the appropriate PPE as outlined above.
Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
Collect and Dispose: Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal[1][11].
Decontaminate: Clean the spill area with soap and water, and collect the decontamination materials as hazardous waste[1].
Exposure Response
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[2].
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention[2].
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of Methyl 4-nitro-2-propoxybenzoate.